Product packaging for Aramite(Cat. No.:CAS No. 140-57-8)

Aramite

Cat. No.: B1665159
CAS No.: 140-57-8
M. Wt: 334.9 g/mol
InChI Key: YKFRAOGHWKADFJ-UHFFFAOYSA-N
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Description

Aramite can cause cancer according to an independent committee of scientific and health experts.
This compound is an alkylbenzene.
structure in Merck Index, 9th ed, #797

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23ClO4S B1665159 Aramite CAS No. 140-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-tert-butylphenoxy)propan-2-yl 2-chloroethyl sulfite
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InChI

InChI=1S/C15H23ClO4S/c1-12(20-21(17)19-10-9-16)11-18-14-7-5-13(6-8-14)15(2,3)4/h5-8,12H,9-11H2,1-4H3
Source PubChem
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InChI Key

YKFRAOGHWKADFJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C(C)(C)C)OS(=O)OCCCl
Source PubChem
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Molecular Formula

C15H23ClO4S
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DSSTOX Substance ID

DTXSID3020097
Record name Aramite
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Molecular Weight

334.9 g/mol
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Physical Description

Colorless liquid; Technical product is dark amber liquid; [HDSB]
Record name Aramite
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Boiling Point

175 °C at 0.1 mm Hg, BP: 195 °C at 2 mm Hg
Record name ARAMITE
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Solubility

Practically insol in water; miscible with many organic solvents; solubility in petroleum oils decr rapidly with decr temperatures, > 10% in ethanol, > 10% in benzene, > 10% in acetone, For more Solubility (Complete) data for ARAMITE (7 total), please visit the HSDB record page.
Record name ARAMITE
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Density

1.143 at 20 °C/20 °C, DENSITY: 1.145-1.162 /TECHNICAL PRODUCT/
Record name ARAMITE
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Vapor Pressure

0.00000022 [mmHg]
Record name Aramite
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Impurities

IT MAY CONTAIN 5-10% OF BIS-2(4-TERT-BUTYLPHENOXY)-1-METHYLETHYL SULFITE. /TECHNICAL PRODUCT/
Record name ARAMITE
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Color/Form

Colorless liquid, Clear light-colored oil

CAS No.

140-57-8
Record name Aramite
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Melting Point

-31.7 °C
Record name ARAMITE
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Foundational & Exploratory

Historical Perspective on the Carcinogenic Mechanism of Aramite (CAS 140-57-8): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aramite (2-(p-tert-butylphenoxy)isopropyl-2-chloroethyl sulfite), a formerly used acaricide, is recognized as a carcinogen based on definitive studies conducted in the mid-20th century. This technical guide provides an in-depth review of the historical data that established the carcinogenic potential of this compound, with a focus on the core experimental findings and the limited understanding of its mechanism of action from that era. The primary evidence for this compound's carcinogenicity is derived from chronic feeding studies in rats and dogs, which demonstrated its ability to induce tumors of the liver and biliary tract. Due to its obsolescence, research into the specific molecular and signaling pathways of this compound-induced carcinogenesis is notably absent in the scientific literature. This document collates the available quantitative data, outlines the experimental methodologies from the pivotal historical studies, and presents logical and generalized diagrams to illustrate the carcinogenic process as understood from a historical toxicological perspective.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 140-57-8, was an effective miticide used in agriculture.[1] However, concerns over its safety led to investigations that ultimately revealed its carcinogenic properties. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[2] This guide revisits the foundational studies that led to this classification, providing a detailed look at the historical evidence for its carcinogenicity.

Carcinogenicity in Animal Models

The primary evidence for this compound's carcinogenicity comes from long-term oral administration studies in rats and dogs conducted in the 1960s. These studies unequivocally demonstrated the induction of malignant tumors in these species.

Rat Studies

Chronic feeding studies in rats revealed that this compound is a potent hepatocarcinogen. The seminal work of Popper, Sternberg, and the Osers in 1960 provided the first clear evidence of liver tumor induction.[3]

Data Presentation: Carcinogenicity of this compound in Rats

Study ReferenceStrainSexDose (ppm in diet)Duration of ExposureTumor TypeIncidence
Popper et al., 1960[3]Not SpecifiedMale & Female500018 monthsHepatocellular Carcinoma"A high incidence"
Popper et al., 1960[3]Not SpecifiedMale & Female25002 yearsHepatocellular Carcinoma"A significant number"
Popper et al., 1960[3]Not SpecifiedMale & Female0 (Control)2 yearsHepatocellular CarcinomaNone reported

Note: The original full-text publication with precise incidence numbers was not accessible. The descriptions are based on summaries and abstracts of the study.

Dog Studies

Studies in dogs provided further evidence of this compound's carcinogenicity, highlighting a different target organ system. Long-term feeding of this compound to dogs resulted in the development of carcinomas of the gallbladder and bile ducts, a rare type of tumor in this species.[3]

Data Presentation: Carcinogenicity of this compound in Dogs

Study ReferenceBreedSexDose (ppm in diet)Duration of ExposureTumor TypeIncidence
Sternberg et al., 1960BeagleMale & Female50007 yearsGallbladder & Bile Duct Adenocarcinomas2 out of 3 surviving dogs
Sternberg et al., 1960BeagleMale & Female0 (Control)7 yearsGallbladder & Bile Duct Adenocarcinomas0 out of 2 surviving dogs

Note: The original full-text publication with precise incidence numbers was not accessible. The descriptions are based on summaries and abstracts of the study.

Experimental Protocols

The methodologies employed in these historical studies laid the groundwork for future carcinogenicity testing protocols.

Rat Carcinogenicity Study (Popper et al., 1960)
  • Test Substance: this compound (technical grade).

  • Animal Model: Rats (strain not specified in available abstracts).

  • Administration Route: Dietary inclusion.

  • Dosage Levels: 0 (control), 2500 ppm, and 5000 ppm.

  • Duration: Up to 2 years.

  • Observations: Regular clinical observation, body weight measurements, and food consumption.

  • Pathology: Gross necropsy and histopathological examination of major organs, with a particular focus on the liver.

Dog Carcinogenicity Study (Sternberg et al., 1960)
  • Test Substance: this compound (technical grade).

  • Animal Model: Beagle dogs.

  • Administration Route: Dietary inclusion.

  • Dosage Levels: 0 (control) and 5000 ppm.

  • Duration: 7 years.

  • Observations: Regular clinical examinations, including hematology and clinical chemistry.

  • Pathology: Comprehensive gross and histopathological examination of all major organs, with special attention to the liver, gallbladder, and biliary system.

Carcinogenic Mechanism: A Historical Perspective

The historical literature on this compound does not provide a detailed molecular mechanism for its carcinogenicity. Research from that era primarily focused on phenomenological observations of toxicity and tumor formation. However, we can infer a logical progression and propose a generalized mechanistic framework based on the principles of chemical carcinogenesis.

Logical Progression of this compound-Induced Carcinogenesis

The development of cancer is a multi-step process. In the case of this compound, the logical sequence of events, based on the observed pathology, can be visualized as follows:

G A Chronic Oral Exposure to this compound B Absorption and Systemic Distribution A->B C Metabolic Activation in the Liver (Hypothesized) B->C D Formation of Reactive Metabolites (Hypothesized) C->D E Cellular Damage in Target Organs (Liver, Biliary Epithelium) D->E F Chronic Inflammation and Cell Proliferation E->F G Genetic and Epigenetic Alterations F->G H Clonal Expansion of Preneoplastic Cells G->H I Tumor Progression H->I J Hepatocellular Carcinoma (Rats) Biliary Tract Carcinoma (Dogs) I->J

Caption: Logical workflow of this compound-induced carcinogenesis.

Generalized Xenobiotic Metabolism and Carcinogenesis

While the specific metabolic pathways for this compound have not been elucidated, a general scheme for the metabolic activation of xenobiotics to carcinogenic intermediates can be proposed. This is a representative pathway and has not been specifically demonstrated for this compound.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism (Detoxification) cluster_2 Carcinogenesis Initiation This compound This compound PhaseI Oxidation, Reduction, Hydrolysis (e.g., Cytochrome P450) This compound->PhaseI Intermediate Reactive Intermediate (Electrophilic Metabolite) PhaseI->Intermediate Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Intermediate->Conjugation DNA_Adducts DNA Adduct Formation Intermediate->DNA_Adducts Excretion Water-Soluble, Excretable Metabolite Conjugation->Excretion Mutation Somatic Mutation DNA_Adducts->Mutation

Caption: Generalized xenobiotic metabolism and carcinogenesis pathway.

Genotoxicity

There is a lack of specific genotoxicity data for this compound in the historical literature. Standard batteries of genotoxicity tests, such as the Ames test or in vitro chromosomal aberration assays, were not widely implemented at the time of this compound's primary evaluation. Therefore, it is unknown whether this compound or its metabolites are directly mutagenic. The observed carcinogenicity could potentially arise from non-genotoxic mechanisms, such as chronic inflammation and regenerative cell proliferation, leading to an accumulation of spontaneous mutations.

Historical Carcinogenicity Testing Workflow

The investigation of this compound's carcinogenic potential followed a workflow that was characteristic of toxicological evaluations of that period.

G A Chemical Synthesis and Use as a Pesticide B Acute and Subchronic Toxicity Testing A->B C Initiation of Chronic Feeding Studies in Rodents B->C D Long-Term Exposure (e.g., 2 years in rats) C->D E Clinical and Pathological Observations D->E F Evidence of Carcinogenicity in Rodents (Liver Tumors) E->F G Confirmatory Studies in a Non-Rodent Species (Dogs) F->G H Observation of Tumors in a Second Species (Biliary Tract) G->H I Weight of Evidence Evaluation H->I J Classification as an Animal Carcinogen I->J K Regulatory Action and Discontinuation of Use J->K

Caption: Historical workflow for carcinogenicity assessment of this compound.

Conclusion

The historical data provides conclusive evidence that this compound is a carcinogen in at least two mammalian species, causing liver tumors in rats and biliary tract tumors in dogs. The studies from the 1960s were pivotal in establishing this and contributed to the eventual discontinuation of its use. However, the molecular mechanisms underlying this compound's carcinogenicity remain largely unexplored. There is a significant knowledge gap regarding its metabolic activation, potential for DNA damage, and the specific signaling pathways that are disrupted during the carcinogenic process. This technical guide serves as a comprehensive summary of the foundational historical knowledge, while also highlighting the areas where further research would be needed to meet modern standards of mechanistic understanding in chemical carcinogenesis. For professionals in drug development, the case of this compound underscores the importance of early and thorough carcinogenicity assessment and the value of mechanistic studies in understanding and predicting chemical toxicity.

References

In-Depth Toxicological Profile of 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite (Aramite)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite, commonly known as Aramite. An obsolete organosulfite miticide, this compound has demonstrated a range of toxicological effects in experimental animal studies. This document summarizes key findings on its acute, subchronic, and chronic toxicity, as well as its carcinogenicity, genotoxicity, and reproductive and developmental effects. Detailed experimental protocols based on internationally recognized guidelines are provided for the major toxicity studies. Furthermore, this guide explores the potential signaling pathways and mechanisms underlying this compound's toxicity, particularly its carcinogenic action in the liver. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical and Physical Properties

PropertyValue
Chemical Name 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite
Common Name This compound
CAS Number 140-57-8
Molecular Formula C₁₅H₂₃ClO₄S
Molecular Weight 334.86 g/mol
Appearance Colorless to light-yellow oily liquid
Solubility Insoluble in water; soluble in most organic solvents

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via the oral and dermal routes of exposure.

Table 1: Acute Toxicity of this compound

SpeciesRouteEndpointValueReference
RatOralLD₅₀3.9 g/kg (3900 mg/kg)[1][1]
RatOralLD₅₀2000-5000 mg/kg[2][2]
RabbitDermalLD₅₀2000-5000 mg/kg[2][2]

Experimental Protocol: Acute Oral Toxicity (Modified OECD 401)

A study to determine the acute oral toxicity (LD₅₀) of this compound would typically follow a protocol similar to the historical OECD Guideline 401.

  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • Dose Levels: A range of dose levels is selected to cause a gradation of toxic effects and mortality.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior patterns) and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals.

  • Data Analysis: The LD₅₀ is calculated using a recognized statistical method.

Figure 1: Workflow for an acute oral toxicity study.

Subchronic and Chronic Toxicity

Repeated exposure to this compound has been shown to induce target organ toxicity, with the liver being a primary site of effect.

No specific NOAEL values for subchronic and chronic studies were identified in the available literature.

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)

A 90-day subchronic oral toxicity study is designed to characterize the toxic effects of a substance following repeated administration.

  • Test Animals: Young, healthy rats are randomly assigned to control and treatment groups (typically 10 males and 10 females per group).

  • Dose Administration: The test substance is administered orally (e.g., via diet, drinking water, or gavage) daily for 90 days. At least three dose levels and a control group are used.

  • Observations: Daily clinical observations are made. Body weight and food/water consumption are recorded weekly. Hematology and clinical biochemistry parameters are evaluated at termination.

  • Pathology: All animals undergo a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on the control and high-dose groups, with any target organs also examined in the lower dose groups.

Figure 2: Workflow for a 90-day oral toxicity study.

Carcinogenicity

This compound has been shown to be carcinogenic in animal studies, primarily inducing liver tumors. It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "possibly carcinogenic to humans."

Table 2: Carcinogenicity of this compound in Rats (Oral Administration)

StrainDose (ppm in diet)Observation PeriodTumor TypeIncidenceReference
CFN0 (Control)2 yearsNeoplastic Nodules (Liver)5/180[1]
CFN1002 yearsNeoplastic Nodules (Liver)3/93[1]
CFN2002 yearsNeoplastic Nodules (Liver)10/90[1]
CFN4002 yearsNeoplastic Nodules (Liver)22/96[1]
CFN0 (Control)2 yearsBile Duct Adenomas0/180[1]
CFN1002 yearsBile Duct Adenomas2/93[1]
CFN2002 yearsBile Duct Adenomas1/200[1]
CFN4002 yearsBile Duct Adenomas2/96[1]

Studies in dogs have also reported carcinomas of the gall bladder and biliary ducts following oral administration of this compound.

Experimental Protocol: Carcinogenicity Study (OECD 451)

Carcinogenicity studies are long-term investigations to assess the oncogenic potential of a substance.

  • Test Animals: Typically, rats or mice are used (e.g., 50 males and 50 females per group).

  • Dose Administration: The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats). The oral route (diet, drinking water, or gavage) is common. At least three dose levels plus a control are used.

  • Observations: Animals are observed for clinical signs of toxicity and the development of palpable masses. Body weight and food consumption are monitored regularly.

  • Pathology: A complete gross necropsy is performed on all animals. All tissues are preserved, and a comprehensive histopathological examination is conducted.

  • Data Analysis: Statistical analysis of tumor incidence is performed.

Figure 3: Workflow for a carcinogenicity study.

Genotoxicity

There is limited publicly available data on the genotoxicity of this compound. Standard genotoxicity assays would be required for a complete assessment.

Experimental Protocols: Standard Genotoxicity Battery

A standard battery of genotoxicity tests includes an assessment of gene mutations, and in vitro and in vivo tests for chromosomal damage.

  • Bacterial Reverse Mutation Test (Ames Test; OECD 471): This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base substitutions and frameshifts).

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This assay assesses the ability of a substance to induce structural chromosomal aberrations in cultured mammalian cells (e.g., Chinese Hamster Ovary - CHO cells).

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test evaluates chromosomal damage by detecting micronuclei in the erythrocytes of treated animals (usually rodents).

genotoxicity_testing_workflow cluster_workflow Standard Genotoxicity Testing Battery start Test Substance ames Ames Test (OECD 471) Gene Mutations start->ames chromo_aberration In Vitro Chromosomal Aberration (OECD 473) start->chromo_aberration micronucleus In Vivo Micronucleus Test (OECD 474) start->micronucleus end Genotoxicity Profile ames->end chromo_aberration->end micronucleus->end

Figure 4: Logical relationship of standard genotoxicity assays.

Reproductive and Developmental Toxicity

Experimental Protocols: Reproductive and Developmental Toxicity

  • Two-Generation Reproduction Toxicity Study (OECD 416): This study evaluates the effects of a substance on male and female reproductive performance and on the offspring over two generations. Key endpoints include fertility, gestation, lactation, and offspring viability and growth.

  • Prenatal Developmental Toxicity Study (OECD 414): This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus following exposure during gestation. It assesses teratogenicity.

Metabolism and Toxicokinetics

Information on the metabolism and toxicokinetics of this compound is limited. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting toxicity data and for human health risk assessment.

Mechanism of Toxicity and Signaling Pathways

The precise mechanisms underlying this compound-induced toxicity, particularly its carcinogenicity, have not been fully elucidated. However, for many chemical carcinogens that target the liver, several signaling pathways are often implicated.

Potential Signaling Pathways in Chemical-Induced Liver Carcinogenesis

While specific data for this compound is lacking, the following pathways are commonly involved in liver cancer development induced by chemical agents and may be relevant to this compound's mode of action.

  • Oxidative Stress and DNA Damage: Many hepatocarcinogens induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can cause damage to cellular macromolecules, including DNA, leading to mutations.

  • Nuclear Receptor Activation: Activation of nuclear receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR) can lead to the induction of cytochrome P450 enzymes, which may be involved in the metabolic activation of procarcinogens. Chronic activation of these receptors can also promote cell proliferation and inhibit apoptosis, contributing to tumor development.

  • Inflammatory Signaling: Chronic liver injury and inflammation can promote carcinogenesis. Signaling pathways involving cytokines such as TNF-α and interleukins, and transcription factors like NF-κB, can drive cell survival, proliferation, and angiogenesis.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling cascades (including ERK, JNK, and p38) are crucial regulators of cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways by chemical carcinogens can contribute to uncontrolled cell growth.

liver_carcinogenesis_pathways cluster_pathways Potential Signaling Pathways in this compound-Induced Hepatocarcinogenesis cluster_cellular_effects Cellular Effects cluster_downstream_events Downstream Events This compound This compound Exposure oxidative_stress Oxidative Stress (ROS Production) This compound->oxidative_stress nuclear_receptor Nuclear Receptor Activation (CAR/PXR) This compound->nuclear_receptor inflammation Inflammation (TNF-α, NF-κB) This compound->inflammation mapk MAPK Pathway Activation This compound->mapk dna_damage DNA Damage & Mutations oxidative_stress->dna_damage cell_proliferation Increased Cell Proliferation nuclear_receptor->cell_proliferation apoptosis_inhibition Inhibition of Apoptosis nuclear_receptor->apoptosis_inhibition inflammation->cell_proliferation inflammation->apoptosis_inhibition mapk->cell_proliferation mapk->apoptosis_inhibition liver_cancer Liver Cancer dna_damage->liver_cancer cell_proliferation->liver_cancer apoptosis_inhibition->liver_cancer

Figure 5: Hypothetical signaling pathways in this compound-induced liver cancer.

Conclusion

The toxicological profile of this compound is characterized by low acute toxicity but significant concern regarding its carcinogenicity, particularly in the liver. While quantitative data for some endpoints are available, there are notable gaps in the publicly accessible information regarding subchronic, reproductive, and developmental toxicity, as well as genotoxicity. The mechanisms underlying its carcinogenic effects are not well understood but may involve pathways commonly associated with chemical-induced hepatocarcinogenesis, such as oxidative stress and altered cell signaling. Further research is needed to fully elucidate the toxicological properties and mode of action of this compound. This guide serves as a foundational resource for professionals in toxicology and drug development, highlighting the known toxicities of this compound and providing a framework for the types of studies necessary for a comprehensive safety assessment.

References

The Enduring Legacy of a Discontinued Pesticide: An In-depth Technical Guide to the Environmental Fate and Persistence of Aramite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aramite, a historical acaricide and insecticide, was introduced in the 1950s to control mites on a variety of crops.[1] Its use was discontinued in the United States in 1975 due to concerns over its carcinogenic potential.[1][2] Despite its discontinued use, the environmental persistence and fate of this organochlorine compound remain a subject of interest for environmental scientists and researchers studying legacy contaminants. This technical guide provides a comprehensive overview of the available data on the environmental fate and persistence of this compound, including its physicochemical properties, degradation pathways, and behavior in soil, water, and biota. The information is presented to aid researchers in understanding the long-term environmental impact of this historical pesticide.

Chemical and Physical Properties

This compound, chemically known as 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite, is a colorless to light-yellow liquid with a mild odor.[3] The technical-grade product is a dark amber liquid.[3] Its key physicochemical properties are summarized in the table below, which influence its environmental transport and fate.

PropertyValueReference
Chemical Formula C₁₅H₂₃ClO₄S[3]
Molecular Weight 334.86 g/mol [3]
Water Solubility 0.59 mg/L at 20°C[4]
Vapor Pressure 2.2 x 10⁻⁷ mm Hg at 25°C[5]
Octanol-Water Partition Coefficient (log Kow) 4.82[1]
Soil Adsorption Coefficient (Koc) Estimated at 2.0 x 10⁴[5]
Henry's Law Constant 1.9 x 10⁻⁷ atm-m³/mol[5]

Environmental Fate and Persistence

The environmental fate of this compound is governed by its chemical properties, which suggest it is a persistent and bioaccumulative compound.

Persistence in Soil

This compound is expected to be highly persistent in soil.[4] Its low water solubility and high estimated soil adsorption coefficient (Koc) of 2.0 x 10⁴ indicate that it has no mobility in soil and will be strongly adsorbed to soil organic matter and particles.[5] This strong adsorption reduces its availability for leaching into groundwater but contributes to its long-term persistence in the soil column.[4][5] Volatilization from moist soil surfaces is not considered a significant dissipation pathway due to its low Henry's Law constant.[5] While biodegradation data for this compound is largely unavailable, its chemical structure suggests it would be slow to degrade by microbial action.[5]

Persistence in Water

In aquatic environments, this compound is expected to partition from the water column to suspended solids and sediments due to its high Koc value.[5] Volatilization from water surfaces is not a significant fate process.[5] this compound is susceptible to hydrolysis, particularly under alkaline conditions, which is a likely degradation pathway in water.[1] However, specific hydrolysis rate constants under different environmental pH and temperature conditions are not well-documented in the available literature. Due to a lack of UV absorption above 290 nm, direct photolysis in water is not expected to be a major degradation pathway.[5]

Atmospheric Fate

Once in the atmosphere, vapor-phase this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals.[5] The estimated atmospheric half-life for this reaction is approximately 11 hours.[5] Particulate-phase this compound will be removed from the atmosphere by wet and dry deposition.[5]

Bioaccumulation

This compound has a high potential for bioconcentration in aquatic organisms.[5] An estimated Bioconcentration Factor (BCF) of 1000 suggests that it can accumulate in the tissues of fish and other aquatic life to levels significantly higher than in the surrounding water.[5] This is a concern for food chain magnification and potential toxicity to higher trophic levels.

Degradation Pathways

Detailed studies on the degradation pathways of this compound are scarce. Based on its chemical structure, the primary routes of degradation are likely hydrolysis and, to a lesser extent, oxidation.

Hydrolysis

The sulfite ester linkage in this compound is susceptible to hydrolysis, which would be the primary chemical degradation pathway in water and moist soil. The hydrolysis would likely proceed via the cleavage of the ester bond, leading to the formation of 2-(p-tert-butylphenoxy)-1-methylethanol, sulfurous acid, and 2-chloroethanol. The rate of hydrolysis is expected to be pH-dependent, with faster degradation under alkaline conditions.

A proposed hydrolysis pathway is illustrated in the diagram below.

G This compound This compound (2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite) This compound->Products Hydrolysis H2O H₂O Metabolite1 2-(p-tert-butylphenoxy)-1-methylethanol Products->Metabolite1 Metabolite2 Sulfurous Acid Products->Metabolite2 Metabolite3 2-Chloroethanol Products->Metabolite3

Caption: Proposed Hydrolysis Pathway of this compound.

Experimental Protocols

Standardized methods for assessing the environmental fate of pesticides have been established by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general principles of key experimental protocols that would be used to determine the environmental fate and persistence of this compound.

Soil Degradation Rate (Based on OECD Guideline 307)

This protocol is designed to determine the rate of aerobic and anaerobic degradation of a test substance in soil.

Methodology:

  • Soil Selection: At least three different soil types with varying textures, organic carbon content, and pH are used.

  • Test Substance Application: ¹⁴C-labeled this compound is applied to fresh soil samples at a concentration relevant to its historical application rates.

  • Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). For aerobic studies, a continuous flow of air is passed through the incubation flasks. For anaerobic studies, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

  • Sampling and Analysis: At various time intervals, replicate soil samples are extracted with appropriate solvents. The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its degradation products.

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation half-life (DT₅₀) using first-order kinetics.

G start Soil Sample Preparation (Sieving, Characterization) apply Application of ¹⁴C-Aramite start->apply incubate Incubation (Aerobic/Anaerobic, Controlled Temp/Moisture) apply->incubate sample Periodic Sampling incubate->sample extract Solvent Extraction sample->extract analyze HPLC-Radiometric Analysis (Parent & Metabolites) extract->analyze calculate Data Analysis (DT₅₀ Calculation) analyze->calculate

Caption: Experimental Workflow for Soil Degradation Study.

Soil Adsorption/Desorption (Based on OECD Guideline 106)

This protocol determines the soil adsorption coefficient (Koc), which indicates the tendency of a chemical to bind to soil particles.

Methodology:

  • Soil Selection: A minimum of five different soil types are used.

  • Equilibration: A known concentration of this compound in an aqueous solution is added to a known mass of soil. The soil-water slurry is agitated for a predetermined equilibrium period.

  • Analysis: After equilibration, the slurry is centrifuged, and the concentration of this compound in the aqueous phase is measured.

  • Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The soil-water partition coefficient (Kd) is calculated and then normalized to the organic carbon content of the soil to obtain the Koc value.

  • Desorption (Optional): The supernatant is replaced with a fresh solution without the test substance, and the amount of this compound that desorbs from the soil is measured.

G start Prepare this compound Solution & Soil Samples mix Mix Soil and this compound Solution start->mix agitate Agitate for Equilibrium mix->agitate centrifuge Centrifuge to Separate Phases agitate->centrifuge analyze Analyze Aqueous Concentration centrifuge->analyze calculate Calculate Kd and Koc analyze->calculate

Caption: Workflow for Soil Adsorption (Koc) Determination.

Bioconcentration in Fish (Based on OECD Guideline 305)

This protocol measures the bioconcentration factor (BCF) of a chemical in fish.

Methodology:

  • Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss), is used.

  • Exposure (Uptake Phase): Fish are exposed to a constant, low concentration of ¹⁴C-labeled this compound in a flow-through aquatic system for a defined period (e.g., 28 days).

  • Depuration Phase: After the exposure period, the fish are transferred to a clean water system and observed for a depuration period.

  • Sampling and Analysis: Water and fish tissue samples are taken at regular intervals during both the uptake and depuration phases. The concentration of this compound and its metabolites in the tissues and water is determined.

  • BCF Calculation: The bioconcentration factor is calculated as the ratio of the concentration of the chemical in the fish tissue to the concentration in the water at steady-state.

G start Acclimatize Test Fish uptake Uptake Phase: Expose fish to ¹⁴C-Aramite in water start->uptake sample_uptake Sample Fish and Water Periodically uptake->sample_uptake depuration Depuration Phase: Transfer fish to clean water sample_uptake->depuration sample_depuration Sample Fish and Water Periodically depuration->sample_depuration analyze Analyze Tissue and Water Concentrations sample_depuration->analyze calculate Calculate BCF analyze->calculate

Caption: Experimental Workflow for Fish Bioconcentration Study.

Analytical Methods

The analysis of this compound and its potential degradation products in environmental matrices requires sensitive and selective analytical methods.

Sample Extraction
  • Soil and Sediment: Soxhlet extraction or accelerated solvent extraction (ASE) with a non-polar solvent or a mixture of polar and non-polar solvents would be suitable for extracting this compound.

  • Water: Liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) with a C18 cartridge would be effective for extracting this compound from water samples.

  • Biota: Tissue samples would require homogenization and extraction with an organic solvent, followed by a clean-up step to remove lipids.

Instrumental Analysis
  • Gas Chromatography (GC): GC coupled with an electron capture detector (ECD) or a mass spectrometer (MS) is a suitable technique for the quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC-MS or HPLC with a UV detector could also be used, particularly for the analysis of more polar degradation products.

Conclusion

This compound is a historical pesticide with physicochemical properties that favor persistence in the environment, particularly in soil and sediment. Its high potential for bioaccumulation is a significant concern for ecosystem health. While quantitative data on its environmental fate are limited due to its long-discontinued use, standardized protocols exist to determine its persistence and bioaccumulation potential. Further research, should it be deemed necessary for legacy site assessments, would be required to definitively quantify the half-life of this compound in various environmental compartments and to fully elucidate its degradation pathways and the ecotoxicology of its metabolites. This guide provides a framework for understanding the likely environmental behavior of this compound based on its chemical properties and established principles of environmental fate and transport.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Aramite (CAS 140-57-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aramite, with the CAS number 140-57-8, is a sulfite ester that was historically used as an acaricide to control mites on various crops. Although its use has been largely discontinued due to toxicological concerns, its synthesis and chemical properties remain of interest for research in pesticide chemistry, toxicology, and environmental science. This technical guide provides a comprehensive overview of the synthesis and chemical characteristics of this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is chemically known as 2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite. Its properties are summarized in the table below.

PropertyValue
Molecular Formula C15H23ClO4S
Molecular Weight 334.86 g/mol
Appearance Colorless to light yellow oil
Melting Point -31.7 °C
Boiling Point 175 °C at 0.2 mmHg
Density 1.145 g/cm³ at 20 °C
Solubility in Water 0.1 mg/L
Solubility in Organic Solvents Miscible with many organic solvents such as acetone, benzene, and carbon tetrachloride.
Vapor Pressure 1.5 x 10⁻⁶ mmHg at 25 °C
Stability Stable under neutral and acidic conditions, but hydrolyzes in the presence of strong alkalis.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 2-(p-tert-butylphenoxy)isopropanol and 2-chloroethyl chlorosulphite. These intermediates are then reacted to form the final product.

Experimental Protocols

Step 1: Synthesis of 2-(p-tert-butylphenoxy)isopropanol

This intermediate is synthesized via the reaction of p-tert-butylphenol with propylene oxide.

  • Materials: p-tert-butylphenol, propylene oxide, sodium hydroxide (catalyst), toluene (solvent).

  • Procedure:

    • A solution of p-tert-butylphenol in toluene is prepared in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.

    • A catalytic amount of sodium hydroxide is added to the solution.

    • The mixture is heated to a specified temperature (e.g., 80-100 °C).

    • Propylene oxide is added dropwise to the reaction mixture over a period of time, maintaining the reaction temperature.

    • After the addition is complete, the reaction is allowed to proceed for several hours until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a suitable acid.

    • The mixture is then washed with water to remove any salts and unreacted starting materials.

    • The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude 2-(p-tert-butylphenoxy)isopropanol.

    • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 2-chloroethyl chlorosulphite

This intermediate is prepared by the reaction of 2-chloroethanol with thionyl chloride.

  • Materials: 2-chloroethanol, thionyl chloride, pyridine (optional, as a base).

  • Procedure:

    • 2-chloroethanol is placed in a reaction vessel equipped with a stirrer, condenser with a drying tube, and a dropping funnel.

    • The vessel is cooled in an ice bath.

    • Thionyl chloride is added dropwise to the cooled 2-chloroethanol with constant stirring. This reaction is exothermic and the temperature should be carefully controlled.

    • In some procedures, a base like pyridine may be added to neutralize the HCl gas produced during the reaction.

    • After the addition is complete, the reaction mixture is stirred at a low temperature for a period and then allowed to slowly warm to room temperature.

    • The reaction progress is monitored, and upon completion, the excess thionyl chloride is removed by distillation under reduced pressure.

    • The resulting crude 2-chloroethyl chlorosulphite is then purified by vacuum distillation.

Step 3: Synthesis of this compound (2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite)

The final step is the condensation reaction between the two prepared intermediates.

  • Materials: 2-(p-tert-butylphenoxy)isopropanol, 2-chloroethyl chlorosulphite, a base (e.g., pyridine or triethylamine), and an inert solvent (e.g., toluene or dichloromethane).

  • Procedure:

    • A solution of 2-(p-tert-butylphenoxy)isopropanol and a base in an inert solvent is prepared in a reaction vessel under a dry atmosphere.

    • The solution is cooled in an ice bath.

    • A solution of 2-chloroethyl chlorosulphite in the same solvent is added dropwise to the cooled mixture with vigorous stirring.

    • After the addition, the reaction mixture is stirred at a low temperature for some time and then allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

    • The reaction mixture is then washed with water, a dilute acid solution (to remove the base), and finally with a brine solution.

    • The organic layer is separated, dried over an anhydrous drying agent, and the solvent is evaporated under reduced pressure to give crude this compound.

    • The final product can be purified by vacuum distillation or column chromatography.

Synthesis Workflow

The overall synthesis of this compound can be visualized as a three-step process, starting from commercially available precursors.

Aramite_Synthesis pTBP p-tert-butylphenol Step1 Step 1 pTBP->Step1 PO Propylene Oxide PO->Step1 CE 2-chloroethanol Step2 Step 2 CE->Step2 TC Thionyl Chloride TC->Step2 Intermediate1 2-(p-tert-butylphenoxy)isopropanol Step3 Step 3 Intermediate1->Step3 Intermediate2 2-chloroethyl chlorosulphite Intermediate2->Step3 This compound This compound Step1->Intermediate1 Etherification Step2->Intermediate2 Sulfitylation Step3->this compound Condensation

Caption: Synthesis workflow for this compound.

Logical Relationships in Synthesis

The synthesis of this compound follows a convergent approach where two key fragments are synthesized separately and then combined in the final step. This strategy allows for the independent preparation and purification of the intermediates, leading to a higher overall yield and purity of the final product. The logic is to first create the substituted alcohol and the reactive sulfite precursor, followed by their coupling to form the desired ester.

Logical_Relationship Precursors Starting Materials (p-tert-butylphenol, Propylene Oxide, 2-chloroethanol, Thionyl Chloride) Intermediate_Synthesis Synthesis of Intermediates Precursors->Intermediate_Synthesis Intermediate1 2-(p-tert-butylphenoxy)isopropanol Intermediate_Synthesis->Intermediate1 Intermediate2 2-chloroethyl chlorosulphite Intermediate_Synthesis->Intermediate2 Final_Synthesis Final Condensation Intermediate1->Final_Synthesis Intermediate2->Final_Synthesis This compound This compound Final_Synthesis->this compound Purification Purification This compound->Purification

Caption: Logical flow of this compound synthesis.

This guide provides a detailed overview of the synthesis and chemical properties of this compound, intended to be a valuable resource for researchers in the fields of chemistry and toxicology. The provided experimental protocols are based on general synthetic methodologies and should be adapted and optimized for specific laboratory conditions.

An In-Depth Technical Guide on the Historical Use of Aramite as a Miticide in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aramite, the trade name for 2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite, is an obsolete, non-systemic acaricide that saw widespread use in the mid-20th century for the control of various mite species in agriculture.[1] Developed by Uniroyal Chemical, it was applied to a range of crops including fruits, vegetables, and ornamentals.[1] Its mode of action involves the inhibition of oxidative phosphorylation, a fundamental process in cellular respiration.[1] However, due to concerns over its carcinogenic potential, the use of this compound was discontinued.[1][2] This technical guide provides a comprehensive overview of the historical use of this compound, detailing its chemical properties, efficacy, application, toxicology, and the regulatory decisions that led to its obsolescence.

Chemical and Physical Properties

This compound is characterized by its low aqueous solubility and low volatility.[1] It was typically formulated as a 15% wettable powder or a 25% emulsifiable solution.[3] The technical material is a racemic mixture, although the trans-isomer is generally more biologically active.[1]

PropertyValueReference
Chemical Name2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite[2]
Common NameThis compound[1]
CAS Number140-57-8[1]
Molecular FormulaC15H23ClO4S[2]
Formulation15% Wettable Powder, 25% Emulsifiable Solution[3]

Efficacy and Application

This compound was effective against a variety of mite pests, including the European red mite, Pacific spider mite, strawberry spider mite, and two-spotted spider mite.[1] It was primarily used as a contact miticide with residual activity.

Application Rates

Historical application rates varied by crop and pest. For example, in citrus, the following rates were recommended for control of the citrus red mite and citrus bud mite:

CropPestFormulationApplication RateReference
CitrusCitrus Red Mite, Lewis Mite15% Wettable Powder2 pounds per 100 gallons of water[3]
CitrusCitrus Red Mite, Lewis Mite25% Emulsifiable Solution1.5 pints per 100 gallons of water[3]
CitrusCitrus Bud Mite15% Wettable Powder2 pounds per 100 gallons of water[3]
CitrusCitrus Bud Mite25% Emulsifiable Solution1.5 pints per 100 gallons of water[3]
Citrus (less than 1,000 gallons/acre)Citrus Red Mite, Lewis Mite15% Wettable Powder20 pounds per acre[3]
Citrus (less than 1,000 gallons/acre)Citrus Red Mite, Lewis Mite25% Emulsifiable Solution1.5 gallons per acre[3]

Experimental Protocols

Historical Efficacy Trials
  • Plot Selection: Establishing replicate plots in orchards or fields with known mite infestations.

  • Treatment Application: Applying the miticide at various concentrations using standard spray equipment of the era. A control group receiving no treatment was included for comparison.

  • Mite Population Assessment: Counting mites on a predetermined number of leaves or a specific area of the plant surface before and at intervals after treatment. This was often done using magnifying lenses or by brushing mites onto a sticky surface for counting.

  • Data Analysis: Calculating the percentage of mite control by comparing the post-treatment mite populations in the treated plots to the control plots.

Mode of Action: Inhibition of Oxidative Phosphorylation

This compound's miticidal activity stems from its ability to inhibit oxidative phosphorylation, the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP).[1]

substrates Substrates (from Glycolysis & Krebs Cycle) etc Electron Transport Chain (ETC) substrates->etc provides electrons h_ions Proton Gradient (H+) etc->h_ions pumps H+ ions atp_synthase ATP Synthase h_ions->atp_synthase flows through atp ATP (Cellular Energy) atp_synthase->atp synthesizes This compound This compound This compound->etc Inhibits sample Crop/Soil Sample extraction Solvent Extraction sample->extraction cleanup Column Chromatography (e.g., Florisil) extraction->cleanup analysis Analysis (Colorimetry, Paper Chromatography, or early GC) cleanup->analysis result Residue Level analysis->result

References

An In-depth Technical Guide on the Composition and Active Ingredients of Aramite™ Botanical Miticide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Aramite™ is an OMRI-listed botanical miticide manufactured by ExcelAg, Corp. As a product exempt from EPA registration under FIFRA 25(b), a comprehensive, publicly available technical data sheet from the manufacturer is limited. This guide synthesizes the available scientific literature on its core active ingredients to provide a detailed technical overview for researchers, scientists, and drug development professionals.

Composition of this compound™ Botanical Miticide

This compound™ is a liquid emulsifiable concentrate formulation. Its efficacy as a miticide and insecticide is derived from a synergistic blend of two key botanical essential oils.

Table 1: Composition of this compound™

ComponentConcentrationFunction
Cinnamon Oil40%Active Ingredient
Clove Oil10%Active Ingredient
Inert Ingredients50%Formulation Adjuvants

The primary acaricidal and insecticidal properties of this compound™ are attributed to the volatile aromatic compounds present in cinnamon and clove oils. The principal active molecules are cinnamaldehyde from cinnamon oil and eugenol from clove oil.

Acaricidal Activity of Active Ingredients

The active ingredients in this compound™ have demonstrated significant efficacy against a range of mite species, most notably the two-spotted spider mite, Tetranychus urticae, a common and economically important agricultural pest. The following tables summarize the lethal concentration (LC50) values reported in various scientific studies. It is important to note that variations in experimental protocols, mite populations, and oil compositions can lead to differences in reported values.

Table 2: Acaricidal Efficacy (LC50) of Cinnamon Oil and Cinnamaldehyde against Mites

Mite SpeciesActive IngredientBioassay MethodLC50 ValueExposure TimeSource
Tetranychus cinnabarinusCinnamon OilLeaf Disc4516.61 ppm-[1]
Tetranychus cinnabarinusCinnamaldehydeLeaf Disc2521.54 ppm-[1]

Table 3: Acaricidal Efficacy (LC50) of Clove Oil and Eugenol against Mites

Mite SpeciesActive IngredientBioassay MethodLC50 ValueExposure TimeSource
Tetranychus urticaeClove OilFumigation6.13 µL/L air24 hours[2][3]
Psoroptes ovisEugenolContact0.38%24 hours[4]

Mode of Action: Antagonism of Octopamine Receptors

The primary mode of action for the active ingredients in this compound™ is the disruption of neurotransmission in target pests. Cinnamaldehyde and eugenol are known to act as antagonists of octopamine receptors.

Octopamine is a critical biogenic amine in invertebrates, functioning as a neurotransmitter, neuromodulator, and neurohormone that regulates a wide array of physiological processes including heart rate, muscle movement, metabolism, and behavior. These processes are mediated by G-protein coupled receptors (GPCRs).

By binding to these receptors, the active compounds in this compound™ block the endogenous ligand, octopamine, from activating its signaling cascade. This disruption leads to a loss of motor control, cessation of feeding, and ultimately, mortality. This mode of action is specific to invertebrates, contributing to the product's classification as a minimum-risk pesticide.

The following diagram illustrates the octopamine signaling pathway and the antagonistic action of the active ingredients of this compound™. Octopamine receptors can be broadly classified into two types based on their downstream signaling: those that increase intracellular calcium (Ca2+) via the phospholipase C (PLC) pathway (akin to α-adrenergic receptors) and those that increase cyclic AMP (cAMP) via the adenylyl cyclase (AC) pathway (akin to β-adrenergic receptors).

Octopamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein cluster_extracellular cluster_intracellular OAR Octopamine Receptor (GPCR) Gq Gq OAR->Gq Activates Gs Gs OAR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces cAMP cAMP AC->cAMP Produces Octopamine Octopamine Octopamine->OAR Binds & Activates This compound This compound™ Actives (Cinnamaldehyde, Eugenol) This compound->OAR Binds & Blocks Ca2 Ca²⁺ Release IP3->Ca2 Response Physiological Response (e.g., Muscle Contraction, Metabolism) DAG->Response Leads to Ca2->Response Leads to cAMP->Response Leads to Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Mite Rearing (T. urticae on bean plants) F Transfer Mites to Discs A->F B Prepare Test Solutions (Serial Dilutions of this compound™) D Dip Leaf Discs in Solutions B->D C Prepare Leaf Discs C->D E Air Dry Discs D->E E->F G Incubate (24-72 hours) F->G H Assess Mortality G->H I Probit Analysis H->I J Determine LC50 / LC90 I->J

References

Aramite™: An In-depth Technical Guide on the Repellent Mechanisms of Constituent Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Aramite™ is an OMRI-listed organic acaricide and insecticide formulated from a blend of natural, food-grade plant oils.[1][2][3][4] This document provides a comprehensive technical overview of the known and hypothesized mechanisms of repellency and insecticidal action of its primary active ingredients: cinnamon oil and clove oil.[5][6] While the historical chemical "this compound" was a synthetic miticide, the contemporary product "this compound™" leverages the synergistic and multifaceted properties of essential oils to control a broad spectrum of piercing-sucking insects.[1][7] This guide will delve into the neurotoxic, repellent, and anti-feeding actions of these essential oils, supported by experimental data and methodologies.

Core Repellent and Insecticidal Mechanisms

The efficacy of this compound™ stems from the complex mixture of volatile organic compounds within its constituent essential oils. These compounds exert their effects through multiple modes of action, making it difficult for pests to develop resistance. The primary mechanisms include neurotoxicity, direct repellency, and interference with feeding and oviposition.

1. Neurotoxicity:

The primary mode of action for many essential oil components is the disruption of normal neurotransmission in insects.

  • Octopaminergic System Disruption: A key target for essential oils is the octopaminergic system, which is crucial for neurotransmission in insects but less so in mammals, providing a degree of selectivity.[8] Components in cinnamon and clove oils can act as agonists or antagonists of octopamine receptors. This interference can lead to a cascade of effects, including increased nervous excitement, tremors, paralysis, and ultimately, death.[8][9][10] The binding of these compounds to octopamine receptors can trigger an increase in the intracellular messenger cyclic AMP (cAMP), leading to uncontrolled nerve impulses.[8]

  • Acetylcholinesterase (AChE) Inhibition: Some essential oil constituents are known to inhibit the enzyme acetylcholinesterase (AChE).[9] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in hyperexcitation of the nervous system and eventual paralysis and death of the insect.[9]

2. Olfactory and Gustatory Receptor Interference:

Essential oils are highly volatile, and their repellent action is largely mediated through the vapor phase, where they interact with insect sensory organs.[11]

  • Blocking of Olfactory Receptors (ORs) and Gustatory Receptors (GRs): The repellent nature of essential oils is attributed to their ability to block the olfactory and gustatory receptors of insects.[12] This blockage interferes with the insect's ability to detect chemical cues from host plants, effectively masking the attractive signals and discouraging them from landing or feeding.[12]

  • Modulation of Odor-Sensing: The complex blend of volatile compounds in essential oils can disrupt the normal odor-sensing activity of insects by acting as allosteric agonists or antagonists of olfactory receptors.[11] This disruption confuses the insect's host-seeking behavior.

3. Anti-feeding and Anti-oviposition Actions:

Beyond direct neurotoxicity and repellency, the essential oils in this compound™ can also deter pests by making the treated plant surfaces unpalatable and unsuitable for laying eggs.

  • Feeding Deterrence: Certain compounds in cinnamon and clove oils can act as feeding deterrents.[10] For example, some compounds have been shown to inhibit sugar receptors in insects, reducing their feeding response.[10]

  • Ovicidal and Oviposition Deterrence: The volatile nature of these oils can create an environment that is unfavorable for egg-laying.[10] Studies have demonstrated that essential oils, including clove oil, can reduce the hatching of mosquito eggs and deter oviposition.[10]

Quantitative Data on Essential Oil Repellency

The following table summarizes the repellent efficacy of the key essential oils found in this compound™ and their major components against various arthropods.

Essential Oil/ComponentTarget Pest(s)ConcentrationProtection Time/Repellency RateAssay Method
Clove OilAedes aegypti (mosquitoes), Ixodes scapularis (ticks)10% v/v lotion emulsion> 1 hourArm-in-cage assay (mosquitoes), EPA-recommended tick crossing assay
Cinnamon OilAedes aegypti (mosquitoes), Ixodes scapularis (ticks)10% v/v lotion emulsion> 1 hourArm-in-cage assay (mosquitoes), EPA-recommended tick crossing assay
CinnamaldehydeAedes albopictus (mosquitoes)Not specified> 60% Repellency RateNot specified
Citronella OilAedes aegypti (mosquitoes)10% v/v lotion emulsion30 minutesArm-in-cage assay
Citronella OilAedes aegypti (mosquitoes)50% and 100% in alcohol50 and 120 minutes, respectivelyArm-in-cage assay
Various Essential OilsTetranychus urticae (two-spotted spider mite)5.0%At least 30% repellent activityNot specified

Note: Data is compiled from multiple studies and methodologies may vary.[13][14][15]

Experimental Protocols

1. Arm-in-Cage Assay for Mosquito Repellency:

This method is a standard for evaluating the efficacy of topical repellents against biting insects.

  • Objective: To determine the complete protection time of a repellent formulation against mosquito bites.

  • Materials: A cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti), the test repellent formulation, a control substance (e.g., lotion base without active ingredient), and human volunteers.

  • Procedure:

    • A defined area of a volunteer's forearm is treated with a specific volume of the test repellent.

    • The treated arm is exposed inside the mosquito cage for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 15-30 minutes).

    • The time until the first confirmed mosquito bite is recorded as the complete protection time.

    • A control arm treated with the base formulation is also tested to ensure mosquito biting avidity.

2. Tick Repellency Assay (EPA Recommended):

This protocol assesses the ability of a repellent to prevent ticks from crossing a treated area.

  • Objective: To measure the complete protection time of a repellent against tick crossings.

  • Materials: Host-seeking ticks (e.g., Ixodes scapularis), the test repellent formulation, a control substance, and a suitable substrate (e.g., filter paper or a volunteer's arm).

  • Procedure:

    • A barrier of the test repellent is applied to the substrate.

    • Ticks are placed at one end of the substrate and observed for their willingness to cross the treated barrier.

    • The time until a certain percentage of ticks cross the barrier is recorded.

    • The complete protection time is the duration for which the repellent effectively prevents tick crossing.

3. Y-Tube Olfactometer Assay for Spatial Repellency:

This assay is used to evaluate the long-distance repellent effect of volatile compounds.

  • Objective: To determine if a substance can repel insects from a distance by interfering with their olfactory senses.

  • Materials: A Y-shaped glass tube, a controlled airflow system, the test substance, a control substance (e.g., clean air or solvent), and the target insects.

  • Procedure:

    • A stream of air carrying the odor of the test substance is introduced into one arm of the Y-tube, while a control stream is introduced into the other arm.

    • Insects are released at the base of the Y-tube and allowed to choose which arm to move towards.

    • A significant preference for the control arm over the treated arm indicates a repellent effect.

Signaling Pathways and Experimental Workflows

Diagram 1: Hypothesized Neurotoxic Mechanisms of Essential Oils in Insects

G cluster_0 Octopaminergic Pathway Disruption cluster_1 Cholinergic Pathway Disruption Essential Oil Components Essential Oil Components Octopamine Receptor Octopamine Receptor Essential Oil Components->Octopamine Receptor Binds to Increased cAMP Increased cAMP Octopamine Receptor->Increased cAMP Activates Uncontrolled Nerve Impulses Uncontrolled Nerve Impulses Increased cAMP->Uncontrolled Nerve Impulses Paralysis & Death Paralysis & Death Uncontrolled Nerve Impulses->Paralysis & Death Essential Oil Components_2 Essential Oil Components AChE Acetylcholinesterase (AChE) Essential Oil Components_2->AChE Inhibits ACh Accumulation Acetylcholine (ACh) Accumulation AChE->ACh Accumulation Normally degrades ACh Hyperexcitation Hyperexcitation ACh Accumulation->Hyperexcitation Paralysis & Death_2 Paralysis & Death Hyperexcitation->Paralysis & Death_2 G cluster_0 Contact Repellency cluster_1 Spatial Repellency Test Substance (Essential Oil Formulation) Test Substance (Essential Oil Formulation) Arm-in-Cage Assay Arm-in-Cage Assay Test Substance (Essential Oil Formulation)->Arm-in-Cage Assay Tick Crossing Assay Tick Crossing Assay Test Substance (Essential Oil Formulation)->Tick Crossing Assay Y-Tube Olfactometer Y-Tube Olfactometer Test Substance (Essential Oil Formulation)->Y-Tube Olfactometer Control (Vehicle) Control (Vehicle) Control (Vehicle)->Arm-in-Cage Assay Control (Vehicle)->Tick Crossing Assay Control (Vehicle)->Y-Tube Olfactometer Data Analysis Data Analysis Arm-in-Cage Assay->Data Analysis Tick Crossing Assay->Data Analysis Y-Tube Olfactometer->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

References

Chimeric Antigen Receptor (CAR) T-Cell Therapy: A Technical Guide to Methodology and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric Antigen Receptor (CAR) T-cell therapy represents a paradigm shift in the treatment of hematological malignancies, with growing potential in solid tumors and autoimmune diseases. This revolutionary immunotherapy involves the genetic modification of a patient's own T-cells to express a synthetic receptor that recognizes and eliminates cancer cells.[1] This guide provides an in-depth overview of the core methodologies, underlying signaling pathways, and clinical applications of CAR-T cell therapy, intended for researchers, scientists, and professionals in drug development.

I. CAR-T Cell Manufacturing and Workflow

The production of CAR-T cells is a complex, multi-step process that demands stringent quality control to ensure the safety and efficacy of the final product. The general workflow encompasses T-cell collection, activation, genetic modification, expansion, and final formulation.[2][3]

Experimental Workflow for CAR-T Cell Manufacturing

CAR_T_Workflow cluster_patient Patient cluster_manufacturing Manufacturing Facility Leukapheresis 1. Leukapheresis (T-Cell Collection) Isolation 2. T-Cell Isolation & Enrichment Leukapheresis->Isolation Shipment Infusion 6. Infusion Activation 3. T-Cell Activation Isolation->Activation Transduction 4. Lentiviral Transduction Activation->Transduction Expansion 5. Ex Vivo Expansion Transduction->Expansion Expansion->Infusion Cryopreservation & Shipment CAR_Signaling scFv scFv Hinge Hinge scFv->Hinge TM Transmembrane Domain Hinge->TM Costim Costimulatory Domain (CD28 or 4-1BB) TM->Costim CD3z CD3ζ Costim->CD3z PI3K PI3K/Akt Costim->PI3K CD28 NFkB NF-κB Costim->NFkB 4-1BB ZAP70 ZAP70 CD3z->ZAP70 Proliferation Proliferation PI3K->Proliferation Persistence Persistence NFkB->Persistence ZAP70->Proliferation Cytotoxicity Cytotoxicity ZAP70->Cytotoxicity

References

An In-depth Technical Guide to the Extraction of Aramite from Environmental Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive protocol for the extraction, cleanup, and analysis of Aramite (CAS No. 140-57-8) from environmental soil samples. The methodology is based on the established United States Environmental Protection Agency (EPA) SW-846 methods for the analysis of semivolatile organic compounds.

Introduction to this compound

This compound is the common name for the chemical 2-(p-tert-Butylphenoxy)-1-methylethyl 2-chloroethyl sulfite, an obsolete sulfite ester acaricide, or miticide[1][2]. Historically used to control mites on fruit, vegetables, and ornamentals, it is a synthetic organochlorine compound with low aqueous solubility and volatility[3][4]. Due to its persistence in soil and classification as a probable human carcinogen (U.S. EPA Group B2), monitoring for its presence in environmental matrices is of significant interest[4][5].

The analytical procedure involves solvent extraction of the soil sample, cleanup of the extract to remove interfering co-extracted substances, and determination by Gas Chromatography/Mass Spectrometry (GC/MS)[2]. This guide will focus on EPA Method 3550C (Ultrasonic Extraction) as the primary extraction technique, with EPA Method 3620C (Florisil Cleanup) for purification and EPA Method 8270D for final analysis[3][6].

Summary of Analytical Methods

The following table summarizes the core EPA methods that form the basis of this protocol.

Method Number Method Name Description Primary Use
EPA SW-846 3550C Ultrasonic ExtractionA procedure using ultrasonic energy to extract nonvolatile and semivolatile organic compounds from solid matrices like soil. It offers a good balance of efficiency and speed[3][5].Extraction
EPA SW-846 3540C Soxhlet ExtractionA classical and rigorous procedure for extracting nonvolatile and semivolatile organic compounds from solids. It is time- and solvent-intensive but ensures intimate contact between the sample and solvent[2][7][8].Extraction (Alternative)
EPA SW-846 3620C Florisil CleanupA cleanup technique using a column of Florisil (a magnesium silicate adsorbent) to separate target analytes (like pesticides) from polar interfering compounds[6][9].Extract Cleanup
EPA SW-846 8270D Semivolatile Organic Compounds by GC/MSThe determinative method used to separate, identify, and quantify semivolatile organic compounds in extracts using a gas chromatograph coupled with a mass spectrometer[1].Analysis

Experimental Protocols

This section details the step-by-step methodology for the entire analytical process, from sample receipt to final analysis.

Sample Preparation (Pre-Extraction)

Proper sample preparation is critical to ensure homogeneity and representative subsampling.

  • Drying: Decant any standing water from the soil sample. Air-dry the sample in a well-ventilated area, or use a forced-air oven at a temperature below 40°C to prevent degradation of the target analyte.

  • Sieving: Once dry, gently disaggregate the soil using a mortar and pestle. Pass the soil through a 2-mm sieve (10 mesh) to remove large debris such as rocks, leaves, and sticks[10].

  • Homogenization: Thoroughly mix the sieved soil in a clean container to ensure the sample is homogeneous before taking a subsample for extraction.

Extraction: EPA Method 3550C (Ultrasonic Extraction)

This procedure is recommended for samples with low expected concentrations of this compound (≤ 20 mg/kg).

Apparatus and Reagents:

  • Ultrasonic disruptor with a horn (300-watt minimum)

  • Beakers or flasks (100-mL)

  • Vacuum filtration apparatus or centrifuge

  • Anhydrous sodium sulfate (reagent grade, heated to 400°C for 4 hours)

  • Extraction Solvent: 1:1 (v/v) Acetone/Hexane or Dichloromethane/Acetone

Procedure:

  • Weigh approximately 30 g of the prepared soil sample into a 100-mL beaker.

  • Add 30 g of anhydrous sodium sulfate and mix thoroughly with a spatula until a free-flowing powder is formed[3].

  • Spike the sample with appropriate surrogate standards as required for quality control.

  • Add 100 mL of the chosen extraction solvent to the beaker.

  • Place the tip of the ultrasonic horn approximately 1/2 inch below the surface of the solvent but above the soil layer.

  • Process the sample with the ultrasonic disruptor for 3 minutes at high power. Ensure the sample does not overheat.

  • Decant the solvent extract. This can be done via vacuum filtration or by centrifuging the sample and decanting the supernatant[3].

  • Repeat the extraction two more times with fresh portions of solvent, combining the three extracts. This three-part serial extraction is crucial for achieving high recovery from low-concentration samples[3].

  • The combined extract is now ready for cleanup.

Cleanup: EPA Method 3620C (Florisil Column Cleanup)

This step removes polar matrix interferences that can affect GC/MS analysis.

Apparatus and Reagents:

  • Chromatography column (20 mm ID)

  • Florisil (activated by heating at 130°C overnight)

  • Anhydrous sodium sulfate

  • Elution Solvents (e.g., Hexane, Diethyl Ether)

  • Kuderna-Danish (K-D) concentrator apparatus

Procedure:

  • Prepare a chromatography column by packing it with activated Florisil (e.g., 20 g) and topping it with 1-2 cm of anhydrous sodium sulfate[11].

  • Pre-elute the column with hexane and discard the eluate.

  • Concentrate the raw extract from the extraction step to a small volume (e.g., 1-10 mL) using a K-D concentrator.

  • Load the concentrated extract onto the top of the Florisil column.

  • Elute the column with specific solvent mixtures of varying polarity to separate the analytes from interferences. Organochlorine pesticides are typically eluted with hexane containing a small percentage of diethyl ether.

  • Collect the eluate fraction containing the this compound.

  • Concentrate the cleaned extract to a final volume of 1.0 mL using a K-D apparatus and a nitrogen blowdown system. The sample is now ready for GC/MS analysis.

Data Presentation: Quantitative Performance

As this compound is an obsolete pesticide, recent, specific recovery data is scarce. The following table presents typical recovery data for other organochlorine pesticides from soil using similar EPA extraction and cleanup methods, which can be considered representative of expected performance.

Analyte Extraction Method Fortification Level Average Recovery (%) Data Source
HeptachlorUltrasonic Extraction0.5 mg/kg99.3ResearchGate[12]
Endosulfan-IUltrasonic Extraction0.5 mg/kg99.7ResearchGate[12]
DieldrinNot Specified0.005–0.02 mg/kg70 - 119PMC - PubMed Central[13]
p,p'-DDTNot Specified0.005–0.04 mg/kg70 - 119PMC - PubMed Central[13]
General OCPsMSPDNot Specified78 - 116SciELO México[14]
Various PesticidesShaking w/ Acetonitrile100 µg/kg70 - 120Agilent[15]

OCPs: Organochlorine Pesticides; MSPD: Matrix Solid-Phase Dispersion

Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows described in this protocol.

G Figure 1: Overall Workflow for this compound Analysis in Soil cluster_prep Sample Preparation cluster_extract Extraction (EPA 3550C) cluster_cleanup Cleanup (EPA 3620C) cluster_analysis Analysis (EPA 8270D) A Soil Sample Collection B Air Dry & Sieve (<2mm) A->B C Weigh 30g Soil + Anhydrous Na2SO4 B->C D Add Solvent (Acetone/Hexane) C->D E Ultrasonic Disruption (3 min x 3 cycles) D->E F Filter / Centrifuge to collect extract E->F G Concentrate Raw Extract F->G H Load onto Florisil Column G->H I Elute with Hexane/ Diethyl Ether H->I J Collect Clean Fraction I->J K Concentrate to 1 mL Final Volume J->K L Inject into GC/MS K->L M Data Acquisition & Quantitation L->M

Figure 1: Overall Workflow for this compound Analysis in Soil

G Figure 2: Logical Flow of Ultrasonic Extraction (EPA 3550C) start Start: Prepared Soil Sample (30g) add_sulfate Mix with 30g Anhydrous Sodium Sulfate start->add_sulfate add_solvent1 Add 100 mL Solvent add_sulfate->add_solvent1 sonicate1 Ultrasonicate (3 min) add_solvent1->sonicate1 separate1 Separate Extract 1 (Filter/Centrifuge) sonicate1->separate1 add_solvent2 Add 100 mL fresh Solvent to soil residue separate1->add_solvent2 Cycle 2 combine Combine Extracts 1, 2, & 3 separate1->combine sonicate2 Ultrasonicate (3 min) add_solvent2->sonicate2 separate2 Separate Extract 2 sonicate2->separate2 add_solvent3 Add 100 mL fresh Solvent to soil residue separate2->add_solvent3 Cycle 3 separate2->combine sonicate3 Ultrasonicate (3 min) add_solvent3->sonicate3 separate3 Separate Extract 3 sonicate3->separate3 separate3->combine end End: Proceed to Cleanup combine->end

Figure 2: Logical Flow of Ultrasonic Extraction (EPA 3550C)

References

Unraveling the Molecular Tapestry of Aramite Exposure: A Toxicogenogenomic Approach

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Aramite and Toxicogenomics

This compound is a miticide and insecticide that has been noted for its potential carcinogenic effects in mammals.[1] Its primary modes of action are believed to be the inhibition of oxidative phosphorylation and interference with octopamine receptors in invertebrates.[1][2] Understanding the precise molecular events triggered by this compound exposure is crucial for accurate risk assessment and the development of potential therapeutic interventions in cases of accidental exposure.

Toxicogenomics is a field that combines toxicology with genomics and bioinformatics to understand how the genome of a cell or organism responds to exposures to toxic substances.[3] By analyzing changes in gene expression, researchers can identify perturbed biological pathways and gain insights into the mechanisms of toxicity.[3][4] This approach is particularly valuable for assessing the carcinogenic potential of chemicals by identifying early molecular initiating events.[4][5]

This guide will outline a toxicogenomic workflow to investigate the effects of this compound exposure, focusing on hepatic gene expression, as the liver is a primary target for xenobiotic metabolism and a common site for pesticide-induced toxicity.[6][7][8]

Hypothetical Toxicogenomic Profile of this compound Exposure

Due to the limited availability of public data on the specific toxicogenomic effects of this compound, this section presents a hypothetical yet scientifically grounded summary of expected findings based on its known toxicological properties and data from similar compounds. These tables are for illustrative purposes to guide researchers in their data presentation and interpretation.

Differentially Expressed Genes in Rat Liver Following this compound Exposure

This table summarizes a hypothetical set of differentially expressed genes (DEGs) in the liver of rats exposed to this compound for 28 days. The selection of these genes is based on pathways commonly affected by carcinogenic pesticides, such as oxidative stress, DNA damage response, and cell cycle regulation.

Gene SymbolGene NameFold Changep-valueBiological Process
Upregulated Genes
Cyp1a1Cytochrome P450, family 1, subfamily a, polypeptide 14.5< 0.01Xenobiotic metabolism
Gsta1Glutathione S-transferase, alpha 13.2< 0.01Detoxification, Oxidative stress response
Hmox1Heme oxygenase 12.8< 0.05Oxidative stress response
Cdkn1aCyclin-dependent kinase inhibitor 1A (p21)2.5< 0.05Cell cycle arrest, DNA damage response
Gadd45aGrowth arrest and DNA-damage-inducible, alpha2.1< 0.05DNA repair, Apoptosis
Downregulated Genes
Acox1Acyl-CoA oxidase 1, palmitoyl-2.3< 0.01Fatty acid beta-oxidation
Sod1Superoxide dismutase 1, soluble-1.8< 0.05Oxidative stress response
Ccnd1Cyclin D1-2.0< 0.05Cell cycle progression
Bcl2B-cell lymphoma 2-1.9< 0.05Anti-apoptosis
Stat3Signal transducer and activator of transcription 3-2.2< 0.01Cell proliferation and survival

Table 1: Hypothetical Differentially Expressed Genes in Rat Liver Following this compound Exposure. This table illustrates a potential transcriptomic response to this compound, highlighting genes involved in key toxicological pathways.

Enriched Biological Pathways

Based on the hypothetical DEGs, a pathway enrichment analysis would likely reveal the following perturbed biological processes.

Pathway NameEnrichment Scorep-valueGenes Involved (Hypothetical)
NRF2-mediated Oxidative Stress Response3.1< 0.01Gsta1, Hmox1, Sod1
p53 Signaling Pathway2.7< 0.01Cdkn1a, Gadd45a, Bcl2
Cell Cycle Control2.4< 0.05Cdkn1a, Ccnd1
Xenobiotic Metabolism Signaling2.9< 0.01Cyp1a1, Gsta1
Apoptosis Signaling2.2< 0.05Gadd45a, Bcl2

Table 2: Hypothetical Enriched Biological Pathways in Rat Liver Following this compound Exposure. This table showcases the potential biological pathways significantly impacted by this compound, as inferred from gene expression changes.

Detailed Experimental Protocols

This section provides detailed methodologies for conducting a toxicogenomic study to assess the effects of this compound exposure. These protocols are based on established practices in the field of toxicology.[9][10][11][12]

Animal Study Design
  • Test System: Male and female Sprague-Dawley rats (8 weeks old).

  • Group Size: A minimum of 5 animals per sex per group is recommended to ensure statistical power.

  • Dose Groups:

    • Control (vehicle only, e.g., corn oil).

    • Low Dose (e.g., 1/10th of the NOAEL - No Observed Adverse Effect Level).

    • Mid Dose (e.g., 1/3rd of the NOAEL).

    • High Dose (e.g., the NOAEL or a dose expected to produce minimal overt toxicity).

  • Route of Administration: Oral gavage, to mimic potential human exposure through contaminated food or water.

  • Duration: 28-day repeated dose study.

  • Sample Collection: At the end of the study, animals are euthanized, and liver tissue is immediately collected, snap-frozen in liquid nitrogen, and stored at -80°C until RNA extraction. A portion of the liver should also be preserved in formalin for histopathological analysis.

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from approximately 30 mg of frozen liver tissue using a TRIzol-based method or a commercially available RNA isolation kit with DNase treatment to remove genomic DNA contamination.

  • RNA Quality and Quantity Assessment:

    • RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 1.8.

    • RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of 7.0 or higher is recommended for downstream applications like RNA-sequencing.

Transcriptomic Analysis: RNA-Sequencing (RNA-Seq)
  • Library Preparation: An indexed cDNA library is prepared from 1 µg of total RNA using a commercial RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate 50-100 base pair paired-end reads. A sequencing depth of at least 20 million reads per sample is recommended for differential gene expression analysis.

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

    • Alignment: The cleaned reads are aligned to a reference genome (e.g., Rattus norvegicus Rnor_6.0) using a splice-aware aligner like STAR or HISAT2.

    • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

    • Differential Expression Analysis: Differential gene expression between the this compound-treated groups and the control group is determined using statistical packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > |1.0| are considered significantly differentially expressed.

    • Pathway and Functional Enrichment Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of DEGs using tools like DAVID, Metascape, or Ingenuity Pathway Analysis (IPA) to identify significantly perturbed biological pathways.

Visualization of Key Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate signaling pathways that are likely to be affected by this compound exposure, based on its carcinogenic potential and the known effects of similar pesticides.

Oxidative Stress Response Pathway (NRF2-KEAP1)

This compound, through its potential to inhibit oxidative phosphorylation, may induce oxidative stress. The NRF2-KEAP1 pathway is a critical cellular defense mechanism against oxidative stress.

Oxidative_Stress_Response cluster_extra Extracellular cluster_intra Intracellular This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits Oxidative Phosphorylation KEAP1_NRF2 KEAP1-NRF2 Complex ROS->KEAP1_NRF2 Oxidizes KEAP1 NRF2 NRF2 KEAP1_NRF2->NRF2 Release Ub Ubiquitination & Degradation KEAP1_NRF2->Ub Leads to ARE Antioxidant Response Element (ARE) NRF2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant Genes (e.g., Gsta1, Hmox1) ARE->Antioxidant_Genes Induces Transcription

Caption: this compound-induced oxidative stress and the NRF2-KEAP1 signaling pathway.

p53 Signaling Pathway in Response to DNA Damage

Carcinogenic compounds can cause DNA damage, activating the p53 tumor suppressor pathway to induce cell cycle arrest and apoptosis.

p53_Signaling_Pathway This compound This compound Exposure DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates & Activates MDM2 MDM2 p53->MDM2 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (e.g., p21) p53->Cell_Cycle_Arrest Induces DNA_Repair DNA Repair (e.g., GADD45a) p53->DNA_Repair Induces Apoptosis Apoptosis (e.g., Bax, Puma) p53->Apoptosis Induces MDM2->p53 Promotes Degradation Toxicogenomics_Workflow cluster_in_vivo In Vivo Phase cluster_lab Laboratory Phase cluster_in_silico In Silico Phase Animal_Exposure Animal Exposure (e.g., Rat, 28-day) Tissue_Harvesting Tissue Harvesting (e.g., Liver) Animal_Exposure->Tissue_Harvesting RNA_Extraction RNA Extraction & QC Tissue_Harvesting->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_QC Data Quality Control & Alignment Sequencing->Data_QC DEG_Analysis Differential Gene Expression Analysis Data_QC->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis Interpretation Biological Interpretation & Risk Assessment Pathway_Analysis->Interpretation

References

Field Trial Methodology for Testing Aramite™ Efficacy on Tetranychus urticae: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive methodology for conducting field trials to evaluate the efficacy of Aramite™ against the two-spotted spider mite, Tetranychus urticae. It is critical to distinguish between two formulations historically and currently referred to as "this compound". The original this compound™ was an acaricide with the active ingredient 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite, a sulfite ester compound.[1][2] This chemical is now considered obsolete.[3] More recently, the trade name this compound™ has been adopted for an OMRI-listed organic insecticide and acaricide composed of natural plant oils.[4] This guide focuses on the field trial methodology applicable to the original chemical entity, 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite, due to its historical significance and to provide a framework for testing similar chemical compounds. Given the obsolete nature of this specific chemical, historical field trial data is scarce. Therefore, where specific quantitative data for the original this compound™ is unavailable, data from field trials of other acaricides against T. urticae will be presented as illustrative examples of proper data presentation.

Tetranychus urticae is a highly polyphagous pest that can cause significant economic damage to a wide variety of crops worldwide.[5] Its rapid life cycle and ability to develop resistance to acaricides make robust efficacy testing of new and existing compounds essential.[6] This guide outlines a detailed protocol for a field trial, from experimental design to data analysis, to ensure the generation of reliable and reproducible results.

Target Pest Biology: Tetranychus urticae

Understanding the life cycle of Tetranychus urticae is fundamental to designing an effective field trial. The life cycle consists of five stages: egg, larva, protonymph, deutonymph, and adult.[7] The duration of the life cycle is temperature-dependent, ranging from one to three weeks.[8] Mites are typically found on the undersides of leaves, where they feed on plant cells, causing characteristic stippling, bronzing, and, in severe infestations, webbing and defoliation.[5]

Mode of Action of this compound™ (Sulfite Ester)

The original this compound™ is a non-systemic acaricide with contact action. Its mode of action is the inhibition of oxidative phosphorylation.[3] While the precise molecular interactions within Tetranychus urticae are not extensively detailed in publicly available literature, it is understood that sulfite esters interfere with the mitochondrial electron transport chain, disrupting the production of ATP, the primary energy currency of the cell. This disruption of cellular respiration leads to paralysis and death of the mite.[4]

G Generalized Mitochondrial Electron Transport Chain and Oxidative Phosphorylation cluster_ETC Electron Transport Chain cluster_ATP_Synthase ATP Synthesis I Complex I (NADH Dehydrogenase) Q Coenzyme Q I->Q ProtonGradient Proton Gradient (H+) I->ProtonGradient H+ II Complex II (Succinate Dehydrogenase) II->Q III Complex III (Cytochrome bc1) CytC Cytochrome c III->CytC III->ProtonGradient H+ IV Complex IV (Cytochrome c Oxidase) H2O H2O IV->H2O O2 O2 IV->ProtonGradient H+ Q->III CytC->IV ATPsynthase ATP Synthase (Complex V) ATP ATP ATPsynthase->ATP NADH NADH NADH->I FADH2 FADH2 FADH2->II ADP ADP + Pi ProtonGradient->ATPsynthase This compound This compound™ (Sulfite Ester) This compound->I Inhibition This compound->II Inhibition

Caption: Generalized signaling pathway of mitochondrial oxidative phosphorylation indicating the inhibitory action of this compound™.

Experimental Protocols

Experimental Design

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[6][9]

  • Treatments:

    • This compound™ at various application rates (e.g., low, medium, high).

    • A positive control (a registered, effective acaricide).

    • A negative control (untreated).

  • Replicates: A minimum of four replicates for each treatment.[9]

  • Plot Size: Plot size should be sufficient to minimize spray drift between plots and to allow for representative sampling. A typical plot size might be 4 rows wide by 10 meters long, with buffer zones between plots.[10]

Site Selection and Preparation

Select a field with a known history of T. urticae infestation and a relatively uniform mite population. If natural infestation is low, artificial infestation may be necessary. The crop chosen for the trial should be a known host of T. urticae. Ensure standard agronomic practices are followed throughout the trial period.[6]

Treatment Application
  • Application Equipment: Use a calibrated backpack sprayer or a high-clearance sprayer, depending on the crop and plot size.[6][10] Ensure thorough coverage of the foliage, especially the undersides of the leaves where mites congregate.

  • Timing of Application: Apply treatments when the mite population reaches a predetermined threshold (e.g., 5 or more motile mites per leaf).[8]

  • Spray Volume: The spray volume should be sufficient to ensure adequate coverage without runoff. This will vary depending on the crop and its growth stage.

Data Collection
  • Sampling: Randomly select a predetermined number of plants from the central rows of each plot for sampling (e.g., 5-10 plants). From each plant, collect a specified number of leaves from the top, middle, and bottom of the plant (e.g., 3 leaves per plant).[6][10]

  • Mite Counts: Using a hand lens (10-20x magnification) or a dissecting microscope, count the number of live motile stages (larvae, nymphs, and adults) and eggs of T. urticae on each sampled leaf.

  • Assessment Intervals: Conduct mite counts at the following intervals:

    • Pre-treatment (one day before application).

    • Post-treatment at 3, 7, and 14 days after application.[9]

G Experimental Workflow for this compound™ Field Trial start Start site_selection Site Selection & Preparation start->site_selection exp_design Experimental Design (RCBD) site_selection->exp_design plot_layout Plot Layout & Marking exp_design->plot_layout pre_count Pre-treatment Mite Count plot_layout->pre_count treatment_app Treatment Application (this compound™, Controls) pre_count->treatment_app post_count_3d Post-treatment Mite Count (3 days) treatment_app->post_count_3d post_count_7d Post-treatment Mite Count (7 days) post_count_3d->post_count_7d post_count_14d Post-treatment Mite Count (14 days) post_count_7d->post_count_14d data_analysis Data Analysis post_count_14d->data_analysis reporting Reporting data_analysis->reporting end End reporting->end

Caption: A logical workflow diagram for conducting a field trial of this compound™ efficacy.

Data Presentation and Analysis

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Mean Number of Motile Tetranychus urticae per Leaf (Illustrative Data)

TreatmentApplication Rate (g a.i./ha)Pre-treatment3 Days Post-treatment7 Days Post-treatment14 Days Post-treatment
This compound™Low15.2 a8.5 b4.1 c2.5 d
This compound™Medium14.9 a4.2 c1.8 d0.9 e
This compound™High15.5 a2.1 d0.5 e0.1 f
Positive ControlStandard14.8 a2.5 d0.8 e0.2 f
Negative Control-15.1 a16.2 a25.8 b40.3 a

Means within a column followed by the same letter are not significantly different (P > 0.05). Data is illustrative.

Table 2: Efficacy of this compound™ Against Motile Tetranychus urticae (Illustrative Data)

TreatmentApplication Rate (g a.i./ha)Efficacy (%) 3 DaysEfficacy (%) 7 DaysEfficacy (%) 14 Days
This compound™Low47.584.193.8
This compound™Medium73.693.097.8
This compound™High87.298.199.8
Positive ControlStandard84.096.999.5

Efficacy calculated using the Henderson-Tilton formula. Data is illustrative.

Statistical Analysis
  • Data Transformation: Mite count data often require transformation (e.g., square root or logarithmic transformation) to meet the assumptions of normality and homogeneity of variance for ANOVA.

  • Analysis of Variance (ANOVA): Use ANOVA to determine if there are significant differences among the treatment means.[9]

  • Mean Separation: If the ANOVA is significant, use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.

  • Efficacy Calculation: Calculate the percentage efficacy of each treatment at each post-treatment interval using the Henderson-Tilton formula, which corrects for changes in the control population.[11][12]

Henderson-Tilton Formula:

Corrected % = (1 - (n in Co before treatment * n in T after treatment) / (n in Co after treatment * n in T before treatment)) * 100

Where:

  • n = Insect population

  • T = treated

  • Co = control

Conclusion

This technical guide provides a robust and detailed methodology for conducting field trials to evaluate the efficacy of the original this compound™ (2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite) against Tetranychus urticae. Adherence to the outlined protocols for experimental design, application, data collection, and statistical analysis will ensure the generation of high-quality, defensible data. Such data is crucial for assessing the performance of acaricides and for developing effective and sustainable mite management programs. Due to the obsolete nature of the original this compound™, researchers are encouraged to apply this methodology to novel compounds with similar modes of action, contributing to the development of new tools for spider mite control.

References

GC-MS Analysis for Quality Control of Artemisia annua Essential Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for the quality control of essential oils, ensuring their purity, potency, and consistency. This guide provides an in-depth overview of the application of GC-MS for the analysis of the essential oil of Artemisia annua, a plant of significant medicinal interest. The chemical composition of essential oils can exhibit natural variations due to factors like geographical origin, genetics, and ecological conditions.[1][2] Therefore, rigorous quality control is crucial. This document outlines the key chemical components, experimental protocols for their quantification, and a systematic workflow for the quality assessment of Artemisia annua essential oil, serving as a comprehensive resource for researchers, scientists, and professionals in drug development.

Key Chemical Components of Artemisia annua Essential Oil

The essential oil of Artemisia annua is a complex mixture of volatile compounds, primarily monoterpenoids and sesquiterpenoids. The relative abundance of these constituents can vary significantly depending on the plant's developmental stage and geographical source.[3][4] The major chemical constituents identified through GC-MS analysis are summarized in the table below. These compounds are critical markers for the quality and potential therapeutic efficacy of the oil.

Table 1: Major Chemical Components of Artemisia annua Essential Oil Identified by GC-MS

Compound ClassCompound NamePercentage Range (%)Reference
Oxygenated MonoterpenesCamphor5.67 - 31.7[3][4]
1,8-Cineole (Eucalyptol)2.1 - 20.8[4]
Artemisia Ketone1.62 - 46.4[3][5]
α-Terpineolup to 14.0[6]
Carvoneup to 12.0[6]
Sesquiterpene HydrocarbonsGermacrene D3.8 - 21.2[4][7]
β-Caryophyllene1.56 - 9.0[3][7]
β-Selineneup to 10.32[8]
β-Farneseneup to 10.2[7]
Monoterpene Hydrocarbonsα-Pinene0.5 - 3.62[3]
p-Cymene0.8 - 12.9[4][6]

Note: The percentage range represents data compiled from various studies and can vary based on the specific chemotype and analytical conditions.

Experimental Protocols

A standardized experimental protocol is paramount for obtaining reproducible and reliable results in the GC-MS analysis of essential oils.

Essential Oil Extraction

The volatile components of Artemisia annua are typically extracted from the aerial parts of the plant.

  • Hydrodistillation: Air-dried aerial parts of the plant are chopped and subjected to hydrodistillation for a specified duration (e.g., 4 hours) using a Clevenger-type apparatus.[3] The collected essential oil is then dried over anhydrous sodium sulfate.[3]

  • Steam Distillation: An alternative method where steam is passed through the plant material to vaporize the volatile compounds.

Sample Preparation for GC-MS Analysis
  • The essential oil sample is diluted in a suitable solvent, such as hexane (e.g., a 1:100 v/v dilution).[3]

  • An internal standard may be added to the diluted sample for more accurate quantification.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of Artemisia annua essential oil.

Table 2: GC-MS Instrumental Parameters

ParameterSpecification
Gas Chromatograph
ColumnHP-5MS (5% phenyl-methylpolysiloxane) or equivalent
Column Dimensions30 m length x 0.25 mm internal diameter x 0.25 µm film thickness[3]
Carrier GasHelium (99.99% purity)[3]
Flow Rate1.0 - 1.61 mL/min[3][8]
Injection ModeSplit (e.g., 10:90 ratio)[3]
Injection Volume1.0 µL[3][8]
Injector Temperature250 °C[3][8]
Oven Temperature ProgramInitial temperature of 50-60°C, ramped at a specific rate (e.g., 5-10°C/min) to a final temperature of 280°C.[3][8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[8]
Ion Source Temperature200 - 250 °C[3][8]
Mass Rangem/z 40-650[8]
Detector Temperature280 °C[3]
Data Analysis
  • Component Identification: The individual constituents are identified by comparing their mass spectra with reference spectra in a mass spectral library, such as the NIST Mass Spectral Library.[3][9] The retention indices of the compounds can also be used for more confident identification.[9]

  • Quantification: The percentage of each component is typically calculated based on the total ion current.[3]

Visualizing the Workflow and Quality Control Logic

The following diagrams illustrate the experimental workflow for GC-MS analysis and a decision-making process for quality control.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Start Aerial Parts of Artemisia annua Extraction Hydrodistillation / Steam Extraction Start->Extraction Drying Drying of Essential Oil (Anhydrous Na2SO4) Extraction->Drying Dilution Dilution in Solvent (e.g., Hexane) Drying->Dilution Injection Injection into GC-MS Dilution->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization & Fragmentation (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Component Identification (NIST Library & Retention Index) DataAcquisition->Identification Quantification Quantification (% Area) Identification->Quantification Report Generate Certificate of Analysis Quantification->Report

Caption: Experimental workflow for GC-MS analysis of essential oils.

QC_Decision_Tree Start GC-MS Analysis of Essential Oil Batch CheckMarkers Key Marker Compounds within Specification? Start->CheckMarkers CheckImpurities Impurities/Contaminants Below Threshold? CheckMarkers->CheckImpurities Yes FailMarkers Reject Batch: Incorrect Chemotype or Degradation CheckMarkers->FailMarkers No Pass Batch Release CheckImpurities->Pass Yes FailImpurities Reject Batch: Contamination Detected CheckImpurities->FailImpurities No

Caption: Quality control decision tree for essential oil batch release.

GC-MS is a powerful and essential tool for the quality control of Artemisia annua essential oil.[10][11][12] By establishing a robust analytical method, including standardized extraction and sample preparation protocols, and detailed GC-MS parameters, it is possible to obtain a reliable chemical fingerprint of the essential oil. This allows for the verification of authenticity, detection of adulterants, and ensures batch-to-batch consistency, which are critical for the development of safe and effective products for research and pharmaceutical applications. The methodologies and data presented in this guide provide a framework for the rigorous quality assessment of Artemisia annua and other commercially important essential oils.

References

An In-depth Technical Guide on the Incompatibility of Chlorinated Sulfite Pesticides with Organic Farming, Featuring Aramite™ as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Whitepaper | For immediate release

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the topic of Aramite™ and its theoretical application in integrated pest management (IPM) for organic farming. It clarifies a critical misconception: this compound, a chlorinated sulfite miticide, is fundamentally incompatible with the principles and regulations of organic agriculture. This is primarily due to its classification as a probable human carcinogen and its status as an obsolete, non-approved pesticide in numerous jurisdictions.[1] This document will provide a detailed analysis of this compound's chemical properties, its historical toxicological data, and the regulatory actions that led to its prohibition. Furthermore, it will contrast these characteristics with the foundational principles of organic IPM, offering a clear framework for understanding why such synthetic pesticides are excluded. The guide will also explore approved alternatives and methodologies within organic systems, providing relevant experimental workflows and data presentations for the target scientific audience.

Introduction to Integrated Pest Management (IPM) in Organic Farming

Integrated Pest Management (IPM) is a science-based approach to pest management that prioritizes long-term prevention.[2] IPM programs utilize current, comprehensive information on pest life cycles and their environmental interactions to manage pest damage through the most economical means and with the least possible hazard to people, property, and the environment.[3]

Organic farming systems adapt the IPM framework but adhere to a stricter set of standards that explicitly prohibit the use of synthetic chemical pesticides.[3][4] The core of organic IPM is a "plant positive" approach, focusing on creating healthy soil and plants to build natural resilience against pests.[4] Management strategies are proactive and ecosystem-based, emphasizing:

  • Cultural Controls: Crop rotation, selection of pest-resistant varieties, and strategic planting and harvesting dates.[3][4]

  • Physical Controls: The use of traps, barriers, and manual removal of pests.[2][5]

  • Biological Controls: Introducing or conserving natural enemies of pests, such as predators and parasitoids.[5]

  • Approved Materials: If pest pressures reach an economic threshold, organic standards permit the use of a limited list of substances derived from natural sources.[3]

It is within this stringent context that the use of a synthetic, carcinogenic compound like this compound™ must be evaluated.

Case Study: The Synthetic Miticide this compound™

This compound™, chemically known as 2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite, is a non-systemic miticide with contact action.[1] It was previously used to control various mite species on fruits, vegetables, and ornamental plants.[1] However, its production and use were discontinued due to significant health and safety concerns.

There is a notable point of confusion in the marketplace, as a separate, OMRI-listed® organic insecticide also uses the trade name "this compound." This organic product is composed of natural plant oils and is approved for use in organic production.[6][7][8][9][10] This guide focuses exclusively on the original, obsolete chemical compound, 2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite, which is not approved for organic use.

2.1. Chemical Properties and Mode of Action

  • Chemical Formula: C15H23ClO4S[11]

  • Molecular Weight: 334.86 g/mol [11]

  • Mode of Action: this compound acts by inhibiting oxidative phosphorylation.[1]

2.2. Toxicological Profile and Carcinogenicity

The primary reason for the prohibition of this compound™ is its toxicological profile. It is classified as a probable human carcinogen.[12] Studies conducted in the mid-20th century provided sufficient evidence of its carcinogenicity in animals.

Parameter Species Exposure Route Key Findings Reference
Chronic Toxicity RatOral (diet)Increased incidence of liver tumors.Popper et al. (1960)[13]
Chronic Toxicity DogOral (diet)Identified tumors in the extrahepatic biliary tract.Sternberg et al. (1960)[13]
Acute Oral LD50 RatOral3.9 g/kg (3900 mg/kg)Oser, B. L., et al. (1960)[11]

2.3. Regulatory Status

Due to the findings on its carcinogenicity, regulatory bodies took action decades ago.

  • United States: The U.S. Environmental Protection Agency (EPA) revoked all tolerances for this compound™ residues on raw agricultural commodities, as the registered food uses were cancelled.[14]

  • United Kingdom & European Union: this compound™ is not approved for use as a plant protection agent.[1][14]

This history of prohibition underscores its incompatibility with any modern agricultural system, particularly certified organic farming.

Experimental Protocols: Evaluating Pesticide Carcinogenicity

The determination that this compound™ is a carcinogen was based on long-term animal bioassays. A generalized protocol for such a study, relevant to drug development and toxicology professionals, is outlined below.

Protocol: Chronic Rodent Bioassay for Carcinogenicity

  • Animal Model Selection: Select a well-characterized rodent strain (e.g., Fischer 344 rats or B6C3F1 mice), typically 50 animals per sex per group.

  • Dose Selection: Based on subchronic toxicity studies, select at least two dose levels and a control. The highest dose should be a Maximum Tolerated Dose (MTD), which causes minimal toxicity but does not shorten the animal's lifespan from effects other than cancer.

  • Administration: The test substance (e.g., this compound™) is administered in the diet, drinking water, or by gavage for the majority of the animal's natural lifespan (typically 24 months for rats).

  • In-life Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.

  • Pathology: At the end of the study, all animals (including those that die prematurely) undergo a full necropsy. All organs are examined macroscopically. A comprehensive list of tissues is collected and preserved for histopathological examination by a qualified pathologist.

  • Data Analysis: Tumor incidence in the dosed groups is statistically compared to the control group. The nature, severity, and latency of tumors are also considered in the final weight of evidence.

Visualizing Workflows and Logical Relationships

4.1. Regulatory Pathway for Pesticide Prohibition

The following diagram illustrates the logical flow leading to the prohibition of a pesticide like this compound™ based on toxicological findings.

G cluster_research Toxicological Research cluster_data Data Evaluation A Subchronic Toxicity Studies (Dose Range Finding) B Chronic Animal Bioassays (e.g., 2-year rodent study) A->B D Pathology & Histopathology (Tumor Identification) B->D C Genotoxicity Assays F Weight of Evidence Evaluation (Sufficient evidence of carcinogenicity) C->F E Statistical Analysis (Tumor Incidence vs. Control) D->E E->F G Risk Assessment (Human Exposure vs. Hazard) F->G H Regulatory Action (Tolerance Revocation / Ban) G->H

Caption: Logical workflow from toxicological testing to regulatory prohibition of a hazardous pesticide.

4.2. The Organic IPM Decision-Making Workflow

This diagram contrasts the prohibited chemical approach with the multi-step decision process in a certified organic system.

G A System Design & Prevention (Resistant Cultivars, Crop Rotation, Soil Health) B Field Monitoring & Scouting (Identify Pests & Natural Enemies) A->B C Action Threshold Met? B->C C->B No D Cultural & Physical Controls (Trapping, Barriers, Sanitation) C->D Yes E Biological Controls (Augmentative Release of Beneficials) D->E F Application of Approved Substances (e.g., Natural Oils, Microbial Pesticides) E->F G Evaluation of Efficacy F->G G->B

Caption: Decision-making workflow for an Integrated Pest Management (IPM) program in organic farming.

Alternatives to this compound™ in Organic IPM

Given that this compound™ is prohibited, organic growers rely on a suite of other tools to manage mite populations. These strategies align with the organic IPM workflow described above.

  • Biological Control: The most critical strategy is the conservation and introduction of predatory mites (e.g., Phytoseiulus persimilis, Neoseiulus californicus) and other natural enemies that feed on pest mites.

  • Horticultural Oils: Highly refined mineral oils or plant-based oils (e.g., neem oil, cottonseed oil) can be effective. They work by suffocating mites and their eggs upon direct contact.[15]

  • Insecticidal Soaps: Potassium salts of fatty acids can disrupt the outer cell membranes of soft-bodied pests like mites.

  • Microbial Pesticides: Some commercially available products use fungi like Beauveria bassiana that can infect and kill mites and other insect pests.[16]

  • Cultural Practices: Managing dust on crops (as some mite species thrive in dusty conditions) and ensuring adequate irrigation to prevent plant stress can reduce susceptibility to mite outbreaks.

Conclusion

The premise of applying the original, chemical this compound™ in organic farming is fundamentally flawed. Its proven carcinogenicity and subsequent regulatory prohibition place it in direct opposition to the principles of organic agriculture, which prioritize ecological balance and the avoidance of synthetic, hazardous materials.[1][13][14] For researchers and scientists, this compound™ serves as a clear case study of a pesticide whose toxicological profile led to its removal from the market. The modern organic IPM toolkit, by contrast, relies on a sophisticated, systems-based approach that leverages ecological processes and naturally derived materials to manage pests effectively and safely.

References

Assessing the Phytotoxicity of Aramite™ on Greenhouse Crops: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: It is crucial to distinguish between two products that have been marketed under the name Aramite™. This technical guide focuses on the obsolete chemical miticide, 2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite, due to the historical availability of technical data. A modern, OMRI-listed organic insecticide also exists under the same name, which consists of natural plant oils. This guide does not pertain to the organic formulation.

Introduction

This compound, chemically known as 2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite, is an obsolete acaricide that was historically used to control mites on a variety of crops, including those grown in greenhouses.[1] While no longer in use, understanding its potential for plant injury (phytotoxicity) remains relevant for historical data assessment and for understanding the broader principles of pesticide-plant interactions. This guide provides a technical overview of assessing the phytotoxicity of the chemical this compound on greenhouse crops, including generalized experimental protocols and a discussion of potential plant responses.

Quantitative Data on Phytotoxicity

In the absence of specific data for this compound, the following table outlines the types of quantitative data that are typically collected in phytotoxicity studies. This structure can be used as a template for recording data from any future or historical analysis of pesticide phytotoxicity.

Table 1: Template for Summarizing Quantitative Phytotoxicity Data

Plant SpeciesCultivarGrowth StageThis compound Concentration (ppm a.i.)Application MethodInjury Rating (Scale: 0-10)Stunting (% reduction in height)Biomass Reduction (% of control)Photosynthetic Rate (µmol CO2/m²/s)
Example:
Tomato'Moneymaker'Seedling50Foliar Spray2.5 ± 0.510 ± 2.115 ± 3.28.5 ± 1.1
Rose'Peace'Budding50Foliar Spray4.0 ± 0.818 ± 3.522 ± 4.06.2 ± 0.9
Cucumber'Marketmore'Vining50Soil Drench1.5 ± 0.35 ± 1.58 ± 2.510.1 ± 1.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Phytotoxicity Assessment

A standardized protocol is essential for accurately assessing the phytotoxicity of a chemical like this compound. The following is a generalized methodology for a greenhouse-based phytotoxicity trial.

Plant Material and Growth Conditions
  • Plant Species: Select a range of common greenhouse crops, including both vegetables (e.g., tomato, cucumber, pepper) and ornamentals (e.g., rose, chrysanthemum, petunia) to assess the spectrum of sensitivity.

  • Growth Medium: Use a standardized, sterile greenhouse potting mix.

  • Environmental Conditions: Maintain consistent greenhouse conditions:

    • Temperature: 25°C ± 2°C (day), 18°C ± 2°C (night)

    • Relative Humidity: 60% ± 10%

    • Photoperiod: 16 hours light / 8 hours dark

    • Light Intensity: Provide adequate photosynthetically active radiation (PAR).

  • Acclimatization: Allow plants to acclimate to the greenhouse conditions for at least one week before treatment application.

Treatment Application
  • This compound Preparation: Prepare a stock solution of this compound (if available in a technical grade) in an appropriate solvent and dilute with water to the desired concentrations. Include a surfactant if recommended by historical product labels.

  • Application Methods:

    • Foliar Spray: Apply the test solution to the point of runoff using a calibrated sprayer to ensure uniform coverage.

    • Soil Drench: Apply a known volume of the test solution to the soil surface of each pot.

  • Control Groups: Include a negative control group (treated with water and solvent/surfactant only) and, if applicable, a positive control group (treated with a pesticide of known phytotoxicity).

  • Replication: Use a minimum of five replicate plants per treatment group in a completely randomized design.

Data Collection and Assessment
  • Visual Injury Assessment: At 3, 7, and 14 days after treatment, visually assess each plant for symptoms of phytotoxicity, including:

    • Chlorosis (yellowing)

    • Necrosis (tissue death)

    • Leaf distortion (cupping, curling)

    • Stunting

    • Epinasty (downward bending of leaves)

    • Use a rating scale (e.g., 0 = no injury, 10 = plant death).

  • Growth Measurements: At the end of the experimental period, measure:

    • Plant height

    • Stem diameter

    • Fresh and dry biomass of shoots and roots.

  • Physiological Measurements (Optional):

    • Chlorophyll content (using a SPAD meter)

    • Photosynthetic rate and stomatal conductance (using an infrared gas analyzer).

Visualization of Experimental and Biological Processes

Experimental Workflow

The following diagram illustrates the general workflow for a greenhouse phytotoxicity assessment.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_assess Assessment Phase cluster_analysis Data Analysis P1 Select Plant Species P2 Pot and Acclimatize Plants P1->P2 P3 Prepare this compound Solutions P2->P3 E1 Apply Treatments (Foliar Spray / Soil Drench) P3->E1 E2 Maintain Greenhouse Conditions E1->E2 A1 Visual Injury Assessment (3, 7, 14 days) E2->A1 A2 Growth Measurements (End of Experiment) E2->A2 A3 Physiological Measurements (Optional) E2->A3 D1 Statistical Analysis A1->D1 A2->D1 A3->D1 D2 Report Generation D1->D2

Caption: Workflow for a greenhouse phytotoxicity study.

Generalized Plant Stress Response to Chemical Exposure

While specific signaling pathways for the obsolete this compound are not documented, the following diagram illustrates a generalized plant response to chemical-induced oxidative stress, a common mode of action for many pesticides.

G This compound This compound Exposure ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂, O₂⁻) This compound->ROS Induces CellDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation) ROS->CellDamage Causes Antioxidant Antioxidant Defense (e.g., SOD, CAT, APX) ROS->Antioxidant Upregulates StressSignaling Stress Signaling (e.g., MAPK cascades) ROS->StressSignaling Activates Phytotoxicity Visible Phytotoxicity Symptoms (Chlorosis, Necrosis, Stunting) CellDamage->Phytotoxicity Results in Antioxidant->ROS Scavenges GeneExpression Altered Gene Expression StressSignaling->GeneExpression Leads to Phytohormone Phytohormone Regulation (e.g., ABA, Ethylene) StressSignaling->Phytohormone Modulates GeneExpression->Antioxidant Enhances Phytohormone->Phytotoxicity Results in

References

An In-depth Technical Guide on the Sub-lethal Effects of Acaricides on Non-Target Beneficial Insects: A Review of Aramite™

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Aramite" refers to two distinct products. The first is an obsolete sulphite ester-based miticide (CAS RN 140-57-8), which is no longer approved for use in many regions.[1][2] The second is a modern, OMRI-listed organic acaricide/insecticide formulated with natural plant oils.[3][4] Due to the obsolete status of the original chemical, detailed contemporary research on its sub-lethal effects on beneficial insects is scarce. Conversely, the modern organic product is claimed by its manufacturer to be safe for beneficial insects, but independent, peer-reviewed studies detailing its specific sub-lethal effects are not widely available in the public domain.[5] This guide will address both formulations based on available information and provide a general overview of assessing sub-lethal effects in non-target insects.

Section 1: The Obsolete Chemical Miticide this compound (CAS RN 140-57-8)

The original this compound was a non-systemic acaricide with contact action.[1] Its use has been discontinued due to safety and environmental concerns, including its classification as a potential carcinogen.[1][6]

Mode of Action

The primary mode of action for the original this compound was the inhibition of oxidative phosphorylation.[1] This process is fundamental to cellular energy production (ATP synthesis) in a wide range of organisms, including insects and mites. By disrupting the electron transport chain in mitochondria, the chemical effectively cuts off the energy supply to cells, leading to mortality.

Figure 1: Mode of Action of Obsolete this compound cluster_mitochondrion Mitochondrion ETC Electron Transport Chain Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps H+ No_ATP Cellular Energy Depletion (Sub-lethal to Lethal Effects) ETC->No_ATP Disrupted ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives This compound This compound (Sulphite Ester) Block Inhibition This compound->Block Block->ETC

Caption: Figure 1: Mode of Action of Obsolete this compound.

Known Ecotoxicity

While specific sub-lethal data on beneficial insects is limited, general ecotoxicity information highlights its hazardous nature. It is known to be highly toxic to aquatic invertebrates.[1] This broad toxicity is expected from its non-specific mode of action, which affects a fundamental biological process shared by many organisms.

Section 2: Modern Organic this compound™ Insecticide

The contemporary product marketed as this compound™ is an OMRI-listed organic insecticide.[3][4] Its active ingredients are natural, food-grade plant oils.[3][4] This formulation is fundamentally different from the obsolete chemical.

Claimed Mode of Action

According to the manufacturer, this organic formulation acts on contact, causing the rupture of the cell walls of piercing and sucking insects, which leads to internal cell bleeding and mortality.[5] This physical mode of action is purported to be selective, affecting target pests without harming beneficial insects like honeybees.[5]

Figure 2: Claimed Mode of Action of Organic this compound™ cluster_effect Mechanism This compound Organic this compound™ (Plant Oils) Target Target Pest (e.g., Mite, Aphid) Beneficial Beneficial Insect (e.g., Honeybee) Contact Contact This compound->Contact Target->Contact NoEffect No Adverse Effect (Claimed) Beneficial->NoEffect Rupture Cell Wall Rupture Contact->Rupture Mortality Pest Mortality Rupture->Mortality

Caption: Figure 2: Claimed Mode of Action of Organic this compound™.

Effects on Beneficial Insects

Section 3: General Principles and Protocols for Assessing Sub-lethal Effects

In the absence of specific data for this compound™, this section outlines the general types of sub-lethal effects observed with insecticides and provides a standard experimental workflow for their assessment. Sub-lethal effects are physiological or behavioral changes in individuals or populations that survive exposure to a toxicant.[7][8]

Common Sub-lethal Effects on Beneficial Insects

The following table summarizes common sub-lethal effects that can be investigated to understand the impact of an insecticide on non-target beneficial species.

Category Specific Effect Potential Impact on Population References
Reproduction Reduced fecundity (egg production)Slower population growth, potential local decline[8]
Lower egg viability/hatching rateReduced recruitment of new individuals[9]
Altered sex ratioMating difficulties, reduced effective population size[7]
Development Prolonged or inhibited larval/nymphal growthIncreased vulnerability to predation, delayed maturation[8]
Physical deformities in adultsReduced fitness and mating success[7]
Behavior Impaired foraging and feeding abilityReduced energy intake, lower provisioning for offspring[7][8]
Altered navigation and orientationDifficulty locating food, mates, or nest sites[7]
Repellency from treated surfacesAvoidance of crucial resources (e.g., crops with pests)[10][11]
Physiology Weakened immune responseIncreased susceptibility to diseases and pathogens[8]
Reduced longevity of adultsFewer opportunities for reproduction and foraging[7]
Standardized Experimental Workflow

A typical protocol to assess the sub-lethal effects of a compound on a beneficial insect, such as a predatory beetle or a pollinator, involves a tiered approach from laboratory to field studies.

Figure 3: Generalized Workflow for Sub-lethal Effect Testing cluster_lab Phase 1: Laboratory Assays cluster_semi_field Phase 2: Semi-Field Studies cluster_field Phase 3: Field Trials Dose Range-Finding & LC20/LD20 Determination Exposure Sub-lethal Dose Exposure (e.g., contact, ingestion) Dose->Exposure Cage Caged/Enclosure Trials on Treated Plants Behavior Behavioral Assays (Foraging, Mating) Exposure->Behavior Repro Reproductive Assays (Fecundity, Viability) Exposure->Repro Life Lifespan Monitoring Exposure->Life Pollination Assess Pollination Efficiency or Predation Rates Behavior->Pollination Repro->Pollination Life->Pollination Plot Small-Plot Field Application Monitor Monitor Population Dynamics & Biodiversity Indices Pollination->Monitor Data Data Analysis & Risk Assessment cluster_lab cluster_lab cluster_lab->Data cluster_semi_field cluster_semi_field cluster_semi_field->Data cluster_field cluster_field cluster_field->Data

Caption: Figure 3: Generalized Workflow for Sub-lethal Effect Testing.

Example Experimental Protocol: Assessing Sub-lethal Effects on a Predatory Mite (Phytoseiulus persimilis)
  • Culture Maintenance: Establish and maintain healthy cultures of the predatory mite P. persimilis and a prey species (e.g., two-spotted spider mite, Tetranychus urticae) on bean plants in a controlled environment (25±2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Toxicity Bioassay (Range-finding):

    • Prepare serial dilutions of the test substance (e.g., this compound™) in distilled water with a non-ionic surfactant.

    • Dip bean leaf discs (2 cm diameter) in each solution for 10 seconds and allow them to air dry. A control group is dipped in water with surfactant only.

    • Place each disc, abaxial side up, on a moistened cotton pad in a petri dish.

    • Introduce 20 adult female predatory mites onto each disc.

    • Assess mortality after 24 and 48 hours. Use probit analysis to calculate the lethal concentration that kills 20% of the population (LC₂₀). This value will serve as the sub-lethal dose.

  • Sub-lethal Effects on Fecundity and Predation:

    • Prepare leaf discs treated with the determined LC₂₀ concentration and control discs as described above.

    • Place one newly mated adult female predator on each disc, along with an excess of prey mites in all life stages.

    • Every 48 hours for 10 days, transfer the female to a new, freshly treated disc.

    • Count the number of eggs laid by the female on the old disc to determine fecundity.

    • Count the number of consumed prey to determine the predation rate.

  • Data Analysis:

    • Use a Student's t-test or a Mann-Whitney U test to compare the mean number of eggs laid per female per day and the mean number of prey consumed per female per day between the treatment and control groups.

    • Statistically significant reductions in the treatment group indicate a negative sub-lethal effect.

Conclusion

The inquiry into the sub-lethal effects of this compound™ on beneficial insects is complicated by the existence of two vastly different products under the same trade name. The original chemical formulation is an obsolete, broad-spectrum toxicant whose non-specific mode of action implies significant risk to non-target organisms. Due to its discontinued use, specific and modern sub-lethal studies are lacking. The contemporary organic formulation is claimed to be safe for beneficials, but independent, peer-reviewed quantitative data is needed to validate this claim from a scientific and regulatory perspective. Therefore, researchers and professionals should exercise caution and seek product-specific, independent toxicological data rather than relying on the historical record of a discontinued chemical or unverified manufacturer claims. The general protocols provided herein offer a framework for the necessary evaluation of any pesticide's potential sub-lethal impact on vital non-target insect populations.

References

A Technical Guide to High-Throughput Screening: Troubleshooting and Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid assessment of vast compound libraries to identify modulators of biological processes.[1] The success of any HTS campaign hinges on the development of robust, reproducible, and reliable assays. However, the path from assay conception to a validated, screen-ready process is frequently beset with challenges. This guide provides an in-depth technical overview of common issues in HTS, systematic troubleshooting workflows, and key optimization strategies to ensure the generation of high-quality, actionable data.

Core Principles and Quality Metrics

Before delving into troubleshooting, it is crucial to understand the key metrics that define a high-quality assay. The primary goal is to establish a clear "signal window" between positive and negative controls, with minimal data variability.[2] The most widely accepted statistical parameter for this is the Z'-factor .[3]

The Z'-factor provides a quantitative measure of assay quality by reflecting both the dynamic range of the signal and the variability associated with the measurements.[4] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z'-Factor = 1 - (3σp + 3σn) / |μp - μn|

An ideal Z'-factor is close to 1.0, while a value below 0.5 indicates that the assay is not robust enough for HTS.[5]

Z'-Factor ValueInterpretationAssay Suitability
> 0.5Excellent separationIdeal for HTS
0 to 0.5Acceptable separationMay be acceptable, but requires careful monitoring
< 0Significant overlapUnacceptable for HTS; requires significant optimization

Caption: Interpretation of Z'-factor values for HTS assay quality assessment.[5][6]

Systematic Troubleshooting Workflow

When an assay performs poorly (e.g., low Z'-factor, high data variability), a systematic approach to identify the root cause is essential. Randomly altering parameters is inefficient and can introduce new problems. The following workflow provides a logical sequence for diagnosing common issues.

Troubleshooting_Workflow Start Poor Assay Performance (Low Z', High CV%) QC_Check Step 1: Review QC Metrics - Z'-Factor - S/B Ratio - Control CV% Start->QC_Check Reagent_Check Step 2: Assess Reagent Quality - Stability (Freeze/Thaw) - Concentration/Titration - Lot-to-Lot Variability QC_Check->Reagent_Check If controls are inconsistent Protocol_Check Step 3: Examine Assay Protocol - Incubation Times/Temps - Dispense Order - Reagent Mixing QC_Check->Protocol_Check If signal window is narrow Automation_Check Step 4: Investigate Automation/Hardware - Dispenser Calibration - Plate Reader Settings - Plate Handling QC_Check->Automation_Check If variability is high Resolution Identify Root Cause & Re-validate Reagent_Check->Resolution Protocol_Check->Resolution Plate_Effect_Check Step 5: Analyze for Plate Effects - Edge Effects - Signal Drift/Gradients Automation_Check->Plate_Effect_Check Plate_Effect_Check->Resolution

Caption: A systematic workflow for troubleshooting common HTS assay issues.

Common Pitfalls and Optimization Strategies

Several factors can contribute to poor assay performance. Below are common pitfalls, their potential causes, and detailed optimization protocols.

Reagent-Related Issues

Reagent instability, incorrect concentration, or lot-to-lot variability are frequent sources of error.[7]

Optimization Strategy: Checkerboard Titration

To determine the optimal concentrations of two key reagents (e.g., enzyme and substrate, or antibody and antigen), a checkerboard titration is the preferred method. This involves creating a matrix of varying concentrations to identify the combination that yields the best signal window and Z'-factor.

Experimental Protocol: Enzyme/Substrate Checkerboard Titration

  • Plate Layout: Design a 96-well or 384-well plate layout where the enzyme concentration is serially diluted along the rows and the substrate concentration is serially diluted along the columns.

  • Reagent Preparation: Prepare stock solutions of the enzyme and substrate at the highest desired concentration. Perform serial dilutions in the appropriate assay buffer.

  • Dispensing: Use an automated liquid handler to dispense the diluted enzyme into the appropriate rows, followed by the diluted substrate into the appropriate columns.

  • Incubation: Incubate the plate for the predetermined reaction time at the optimal temperature.

  • Signal Detection: Add the detection reagent (e.g., a chromogenic or fluorogenic substrate) and read the plate on a compatible plate reader.

  • Data Analysis: Calculate the Signal-to-Background (S/B) ratio and Z'-factor for each concentration combination. Plot the results as a 3D surface or heat map to visualize the optimal concentration window.

Example Data: Checkerboard Titration Results

Enzyme (nM)Substrate (µM)Raw Signal (RFU)S/B RatioZ'-Factor
1.05150,23415.10.78
1.02.5125,87612.60.65
0.55110,45311.10.72
0.52.595,6439.60.59
0.25560,1126.00.41
0.252.545,9874.60.23

Caption: Example data from a checkerboard titration to optimize enzyme and substrate concentrations.

Assay Protocol and Timing

Suboptimal incubation times or temperatures can lead to incomplete reactions or signal decay, narrowing the assay window.

Optimization Strategy: Time Course Experiment

A time course experiment is essential for defining the optimal incubation period. The goal is to identify the point where the signal for the positive control has reached a stable maximum while the negative control signal remains low.

Experimental Protocol: Reaction Time Course

  • Setup: Prepare multiple identical plates or sets of columns with positive and negative control wells using the optimized reagent concentrations.

  • Initiate Reaction: Start the enzymatic reaction or cell stimulation simultaneously across all plates/columns.

  • Stop and Read: At defined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), stop the reaction on one plate (or set of columns) and immediately read the signal.

  • Analysis: Plot the mean signal for both positive and negative controls against time. Calculate the Z'-factor at each time point. Select the time point that provides the most stable and robust Z'-factor.

Plate and Automation-Related Artifacts

Systematic errors can be introduced by the physical microtiter plates and the automation used for liquid handling and reading.[8] One of the most common issues is the "edge effect," where wells on the perimeter of the plate behave differently from the interior wells, often due to temperature gradients or evaporation.[9]

Troubleshooting Logic for Plate Artifacts

Plate_Artifacts Start Suspected Plate Artifact (e.g., Edge Effect) Uniformity_Test Run Uniformity Plate: Fill entire plate with a single condition (e.g., max signal) Start->Uniformity_Test Heatmap Generate Heatmap of Plate Data Uniformity_Test->Heatmap Pattern_Check Is there a systematic pattern? (Edges, Rows, Columns) Heatmap->Pattern_Check No_Pattern No obvious pattern. Issue is likely random error. Pattern_Check->No_Pattern No Pattern_Found Systematic pattern detected. Pattern_Check->Pattern_Found Yes Mitigation Implement Mitigation Strategy: - Use barrier plates - Improve incubator humidity - Exclude outer wells from analysis Pattern_Found->Mitigation

Caption: Logical workflow to diagnose and mitigate systematic plate-based errors.

Experimental Protocol: DMSO Tolerance Assay

Compounds in HTS libraries are typically dissolved in dimethyl sulfoxide (DMSO). It is critical to determine the highest concentration of DMSO that can be tolerated in the assay without affecting performance.

  • Prepare DMSO Dilutions: Create a serial dilution of DMSO in the assay buffer or cell culture medium, typically ranging from 5% down to 0.01%. Include a "no DMSO" control.

  • Assay Performance: Run both positive and negative controls for the assay in the presence of each DMSO concentration.

  • Data Collection: Measure the signal for all wells.

  • Analysis: Calculate the Z'-factor and S/B ratio for each DMSO concentration. Plot these values against the DMSO concentration. The maximum acceptable DMSO concentration is the highest level that does not significantly degrade the Z'-factor (maintaining it > 0.5).

Example Data: DMSO Tolerance

Final DMSO (%)Mean Positive SignalMean Negative SignalZ'-Factor
0.0205,10012,3000.85
0.1204,50012,4500.84
0.5201,30012,8000.81
1.0195,60014,5000.75
2.0150,20025,1000.48
5.095,40045,300-0.15

Caption: Example results from a DMSO tolerance experiment, indicating assay failure above 1.0% DMSO.

Conclusion

The successful execution of a high-throughput screening campaign is a complex undertaking that demands meticulous assay development and validation.[10] By employing systematic troubleshooting workflows, understanding core quality metrics like the Z'-factor, and performing targeted optimization experiments, researchers can overcome common challenges. This structured approach minimizes variability, maximizes the signal window, and ultimately ensures the identification of high-quality, validated hits, forming a solid foundation for the subsequent stages of drug discovery and development.[11]

References

Enhancing LC-MS/MS Sensitivity for Aramite Detection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of advanced methodologies to enhance the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection and quantification of Aramite. The following sections detail optimized experimental protocols, data presentation, and key logical frameworks for method development, aimed at achieving lower detection limits and robust analytical performance.

Introduction

This compound, a sulfite ester pesticide, has been a compound of interest in environmental and food safety monitoring due to its potential toxicity. Achieving high sensitivity in its detection is crucial for ensuring regulatory compliance and protecting consumer health. LC-MS/MS has become the gold standard for such analyses due to its inherent selectivity and sensitivity. This document outlines strategies to further improve the performance of LC-MS/MS methods for this compound, focusing on sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation: QuEChERS-based Extraction and Solid Phase Extraction (SPE) Cleanup

A robust sample preparation protocol is fundamental to minimizing matrix effects and enhancing analyte signal. The following protocol combines the efficiency of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction with the selectivity of Solid Phase Extraction (SPE) for cleanup.

2.1.1. QuEChERS Extraction

  • Homogenization: Weigh 10 g of a homogenized sample (e.g., fruit or vegetable puree) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Internal Standard Spiking: Add an appropriate internal standard to the sample.

  • Solvent Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add a salt mixture, typically consisting of 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl), to induce phase separation.

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

2.1.2. Dispersive Solid Phase Extraction (dSPE) Cleanup

  • Transfer Supernatant: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars) and anhydrous MgSO₄ (to remove residual water). For matrices with high pigment content, graphitized carbon black (GCB) can be included, though its use should be carefully evaluated as it may adsorb planar analytes like this compound.

  • Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds and then centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis. This extract may be further diluted with the initial mobile phase to minimize matrix effects and ensure compatibility with the LC system.

Liquid Chromatography Parameters

Optimal chromatographic separation is key to resolving this compound from matrix interferences.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol or Acetonitrile with 5 mM ammonium formate and 0.1% formic acid
Gradient Start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 - 10 µL
Mass Spectrometry Parameters

Fine-tuning the mass spectrometer settings is critical for maximizing the signal-to-noise ratio for this compound.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Precursor Ion (m/z) 352 (Ammonium adduct [M+NH₄]⁺) or 335 [M+H]⁺ (less common)
Product Ions (m/z) 255, 191, 91, 57[1]
Dwell Time 5 msec[2]
Nebulizing Gas Flow 3 L/min[2]
Drying Gas Flow 10 L/min[2]
Interface Temperature 350 °C[2]
DL Temperature 150 °C[2]
Heat Block Temperature 300 °C[2]
Collision Energy (CE) Analyte-dependent, requires optimization.
Cone Voltage (CV) Analyte-dependent, requires optimization.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound and other pesticides using LC-MS/MS in various food matrices. Specific values for this compound should be determined during method validation.

MatrixLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Recovery (%)
Fruits and Vegetables0.001 - 0.010.01[3]70 - 120
Grains0.005 - 0.020.01 - 0.0570 - 120
Animal and Fishery ProductsNot specified0.01 (as part of a multi-residue method)[1]Not specified
Citrus FruitsNot specified0.00571 - 120[4]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in method optimization.

Aramite_Detection_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleReceipt Sample Receipt & Homogenization Extraction QuEChERS Extraction (Acetonitrile) SampleReceipt->Extraction 10g sample Cleanup Dispersive SPE Cleanup (PSA/MgSO4) Extraction->Cleanup Acetonitrile Supernatant LC Liquid Chromatography (C18 Column) Cleanup->LC Final Extract MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Eluent DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Calibration Curve Reporting Final Report Quantification->Reporting

Caption: Experimental workflow for this compound detection.

LCMSMS_Optimization cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry center Improved Sensitivity (Lower LOD/LOQ) ExtractionSolvent Extraction Solvent ExtractionSolvent->center CleanupSorbent Cleanup Sorbent CleanupSorbent->center SampleConcentration Sample Concentration SampleConcentration->center ColumnChemistry Column Chemistry ColumnChemistry->center MobilePhase Mobile Phase Composition MobilePhase->center GradientProfile Gradient Profile GradientProfile->center IonizationSource Ionization Source Parameters (e.g., Voltages, Gas Flows) IonizationSource->center CollisionEnergy Collision Energy CollisionEnergy->center DwellTime Dwell Time DwellTime->center

Caption: Key parameters for LC-MS/MS method optimization.

References

Optimizing Aramite Extraction from Complex Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aramite, an obsolete acaricide and insecticide, presents unique challenges in modern analytical workflows due to its historical usage and the subsequent lack of contemporary validated extraction methodologies. This technical guide provides a comprehensive overview of established and adaptable techniques for the efficient extraction of this compound from complex matrices such as soil, citrus fruits, and other food products. While specific, recent, and comprehensive validation data for this compound is scarce due to its discontinued use, this document synthesizes historical methods with modern, high-efficiency extraction principles to provide a robust framework for researchers. The guide details both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) protocols, discusses optimization strategies, and provides guidance on analytical determination, primarily by gas chromatography.

Introduction to this compound and Its Analytical Challenges

This compound, chemically known as 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite, was formerly used to control mites on a variety of fruit and vegetable crops.[1] As an organosulfite pesticide, its chemical properties necessitate specific considerations for efficient extraction and cleanup from complex sample matrices. Due to its classification as a potential carcinogen and its discontinuation, standardized analytical methods for this compound are not prevalent in recent literature.[1] Consequently, analysts must often adapt multi-residue pesticide methods or refer to historical analytical chemistry literature.

The primary challenges in this compound extraction include:

  • Matrix Interferences: Complex matrices like citrus peel and soil contain a multitude of co-extractive compounds (e.g., oils, pigments, lipids) that can interfere with analysis.[2]

  • Low Concentration Levels: Residue levels in environmental and food samples are typically low, requiring sensitive and efficient extraction and concentration steps.

  • Analyte Stability: The sulfite ester linkage in this compound may be susceptible to degradation under harsh extraction conditions.

This guide aims to provide the user with the necessary information to develop and optimize a reliable method for this compound extraction and analysis.

Extraction Methodologies

The choice of extraction method depends on the sample matrix, the desired level of cleanliness of the final extract, and the available instrumentation. The two primary approaches for extracting pesticides like this compound are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a traditional and widely used technique for separating analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[3]

Experimental Protocol: LLE for this compound from Citrus Peel (Adapted from historical methods)

  • Sample Homogenization: Weigh 25-50 g of the representative citrus peel sample. Homogenize the sample with a high-speed blender.

  • Initial Extraction: To the homogenized sample, add 100 mL of a suitable organic solvent such as hexane or a mixture of hexane and acetone. Blend at high speed for 2-3 minutes.

  • Phase Separation: Decant the solvent extract. For emulsion-prone samples, centrifugation may be necessary to achieve a clean separation of the organic and aqueous layers.[4]

  • Repeated Extraction: Repeat the extraction of the sample residue with a fresh portion of the solvent to ensure quantitative recovery.

  • Combined Extracts & Drying: Combine the solvent extracts and dry by passing through a column of anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen. This step is crucial for achieving the desired analytical sensitivity.

Workflow for Liquid-Liquid Extraction of this compound

LLE_Workflow A Sample Homogenization (e.g., Citrus Peel) B Add Extraction Solvent (e.g., Hexane/Acetone) A->B C Blend/Shake B->C D Phase Separation (Decant/Centrifuge) C->D E Collect Organic Phase D->E F Repeat Extraction D->F Residue G Combine Extracts E->G F->C H Dry with Sodium Sulfate G->H I Concentrate Extract H->I J Analysis (GC-MS/ECD) I->J SPE_Workflow A Crude Sample Extract C Sample Loading A->C B SPE Cartridge Conditioning B->C D Washing Step (Remove Interferences) C->D E Analyte Elution D->E Waste F Collect Purified Extract E->F G Concentration/ Solvent Exchange F->G H Analysis (GC-MS/ECD) G->H Method_Selection Matrix Complex Matrix (e.g., Soil, Citrus) LLE Liquid-Liquid Extraction (LLE) Matrix->LLE Initial Extraction SPE Solid-Phase Extraction (SPE) Matrix->SPE Cleanup/Extraction LLE->SPE Further Cleanup GC_ECD GC-ECD LLE->GC_ECD GC_MS GC-MS LLE->GC_MS SPE->GC_ECD High Sensitivity SPE->GC_MS High Selectivity & Confirmation Analysis Quantitative & Confirmatory Analysis GC_ECD->Analysis GC_MS->Analysis

References

An In-depth Technical Guide to Stabilizing Aramite Analytical Standards for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the long-term storage and stabilization of Aramite analytical standards. Ensuring the integrity of these standards is paramount for accurate and reproducible analytical results in research and quality control settings. This document outlines the key factors affecting this compound's stability, recommended storage conditions, and detailed protocols for stability assessment.

Introduction to this compound and its Stability Challenges

This compound, chemically known as 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite, is a synthetic organochlorine pesticide once used as an acaricide to control mites.[1][2] Although its use has been discontinued due to carcinogenic concerns, analytical standards are still required for environmental monitoring, food safety analysis, and toxicological research.[1][3]

This compound is a colorless to pale brown, oily liquid that is practically insoluble in water but miscible with many organic solvents.[1][2][4] Its chemical structure, containing a sulfite ester linkage, makes it susceptible to degradation, particularly through hydrolysis.[1][5] The stability of this compound standards can be compromised by several environmental factors, leading to inaccurate quantification and experimental results. Key chemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 140-57-8[1]
Molecular Formula C15H23ClO4S[3]
Molecular Weight 334.86 g/mol [3]
Form Oil; Colourless to Pale Brown Liquid[1][6]
Melting Point -31.7 °C[1]
Boiling Point 175 °C @ 0.1 mm Hg[1][6]
Solubility Practically insoluble in water; Soluble in Chloroform, Methanol[1][4]
Stability Hygroscopic; Unstable in strong acid or alkali[1][6]

Factors Influencing this compound Stability

The primary degradation pathway for this compound is hydrolysis of the sulfite ester bond.[1][5] This reaction is catalyzed by the presence of acids or alkalis.[1][6] Several environmental factors can accelerate this and other degradation processes.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[7] Therefore, storing this compound at lower temperatures is crucial for long-term stability.

  • pH (Acidity/Alkalinity): this compound is explicitly noted to be unstable in the presence of strong acids and alkalis.[1][6] It is incompatible with alkaline materials such as lime.[1][4] Solutions should be maintained at a neutral pH, and contact with acidic or basic materials should be avoided.

  • Light: Photolysis, or degradation induced by light, is a common pathway for many chemical compounds.[7][8] Amber vials or storage in the dark is recommended to protect the standard from light exposure.

  • Moisture (Humidity): As a hygroscopic substance, this compound can absorb moisture from the atmosphere.[1][2] This moisture can facilitate hydrolysis.[5] Storage in desiccated and tightly sealed containers is essential.

  • Solvent Choice: While this compound is soluble in many organic solvents, the choice of solvent can impact its stability. The solvent should be high-purity, dry, and inert. Acetonitrile is a common choice for pesticide stock solutions.[9] For base-labile pesticides, acidification of the solvent (e.g., with acetic acid) can sometimes improve stability, though care must be taken given this compound's instability in strong acids.[9][10]

The logical relationship between these factors and the degradation of the this compound standard is visualized in the diagram below.

cluster_factors Environmental Factors cluster_pathways Degradation Pathways cluster_result Result Temp Elevated Temperature Hydrolysis Hydrolysis Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Light UV/Light Exposure Photolysis Photolysis Light->Photolysis Moisture Moisture (Humidity) Moisture->Hydrolysis pH Extreme pH (Acid/Alkali) pH->Hydrolysis Degradation This compound Degradation Hydrolysis->Degradation Oxidation->Degradation Photolysis->Degradation

Factors leading to the degradation of this compound analytical standards.

Recommended Storage Conditions

Based on available data and general best practices for chemical standards, the following conditions are recommended for the long-term storage of this compound.[11][12][13]

Table 2: Recommended Storage Conditions for this compound Analytical Standards

FormConditionRecommendationRationale
Neat Solid/Oil Temperature 2-8°C[1][2] or -20°C for extended storage.[3]Reduces rates of chemical degradation.
Atmosphere Store under inert gas (e.g., Argon, Nitrogen).Minimizes oxidation and moisture contact.
Container Tightly sealed, amber glass vial with PTFE-lined cap.Prevents light exposure, moisture ingress, and container leaching.
Environment Store in a desiccator or controlled-humidity cabinet.Protects hygroscopic material from moisture.[1]
In Solution Temperature -20°C for up to 3 years (as powder), -80°C for up to 1 year (in solvent).[3]Low temperatures significantly slow degradation in solution.
Solvent High-purity, dry acetonitrile or other appropriate inert solvent.Minimizes solvent-induced degradation.[9]
Container Amber glass volumetric flask or vial with PTFE-lined cap.Protects from light and prevents evaporation/contamination.
Frequency of Use Prepare fresh working solutions weekly. Avoid prolonged storage of dilute solutions at 4°C.[3]Dilute solutions are often less stable than concentrated stock solutions.

Experimental Protocol: Long-Term Stability Assessment

To validate the shelf-life of an this compound analytical standard under specific storage conditions, a long-term stability study is required.[14][15] This involves analyzing the standard's purity or concentration at predetermined time points.

Objective: To determine the stability of an this compound standard (solid or in solution) over a defined period under specified storage conditions.

Materials:

  • This compound certified reference material (CRM) of known purity.

  • High-purity solvent (e.g., HPLC-grade acetonitrile).

  • Class A volumetric glassware.

  • Analytical balance.

  • Amber glass vials with PTFE-lined caps.

  • HPLC-UV or GC-MS system.

  • Temperature and humidity-controlled storage chambers (-20°C, 2-8°C, etc.).

Methodology:

  • Initial Analysis (Time Zero):

    • Carefully prepare a stock solution of this compound at a known concentration (e.g., 1000 µg/mL) in the chosen solvent.[9]

    • Immediately analyze this freshly prepared solution using a validated, stability-indicating analytical method (e.g., HPLC-UV).

    • The analytical method must be able to separate the intact this compound peak from any potential degradation products.

    • Perform at least five replicate injections to establish the initial concentration or peak area (T₀). This serves as the 100% reference point.

  • Sample Preparation and Storage:

    • Aliquot the standard (either as neat material or the prepared stock solution) into a sufficient number of amber vials for all planned time points.

    • Tightly seal the vials and place them in the designated storage chamber(s) under the conditions being tested (e.g., -20°C in the dark).

  • Time-Point Analysis:

    • At scheduled intervals (e.g., 1, 3, 6, 12, 18, 24, 36 months), remove a set of vials from storage.

    • Allow the samples to equilibrate to room temperature before opening to prevent condensation.[12]

    • If stored as a solid, prepare a solution identical to the T₀ sample. If stored as a solution, it may be analyzed directly or after dilution.

    • Analyze the samples using the same analytical method as the T₀ analysis.

  • Data Evaluation:

    • Calculate the average concentration or peak area for each time point.

    • Compare the results to the initial T₀ value. The stability is often expressed as a percentage of the initial concentration remaining.

    • % Remaining = (Mean Result at Time X / Mean Result at Time 0) * 100

    • Define an acceptance criterion, typically 90-110% of the initial value, to establish the period of stability.

The workflow for this experimental protocol is illustrated in the diagram below.

prep 1. Prepare Standard (Neat or Stock Solution) t0 2. Initial Analysis (T₀) (HPLC/GC, n=5) prep->t0 aliquot 3. Aliquot Samples into Vials prep->aliquot data 7. Calculate % Remaining vs. T₀ t0->data store 4. Place in Stability Chamber (e.g., -20°C, Dark) aliquot->store pull 5. Pull Samples at Time Points (Tₓ) store->pull analyze 6. Equilibrate & Analyze (Same Method as T₀) pull->analyze analyze->data report 8. Determine Shelf-Life (e.g., >90% Remaining) data->report

References

Improving the Residual Activity of Aramite™ Under Field Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The miticide known chemically as 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite, and historically marketed as Aramite™, is an obsolete pesticide .[1] Its use is discontinued in many countries due to safety concerns, including its classification as a probable human carcinogen.[1][2][3] This document is intended for researchers, scientists, and drug development professionals as a retrospective and educational guide on the principles of improving the residual activity of miticides, using the original this compound™ as a case study. It is not an endorsement or a guide for the current use of this chemical.

It is also important to note that a modern OMRI-listed organic insecticide-acaricide is currently marketed under the name this compound™.[4][5] That product is a blend of natural plant oils and is distinct from the obsolete chemical discussed in this guide.[4][5]

Introduction to this compound™ and its Residual Activity

The original this compound™ was a non-systemic miticide effective against a variety of mite species in fruit, vegetable, and ornamental crops.[1] Its efficacy, like that of many pesticides, is closely linked to its residual activity—the duration for which it remains effective in the field after application. A longer residual activity reduces the need for frequent reapplication, lowering costs and reducing the overall environmental load of the pesticide.

The persistence of this compound™ in soil is notable, with a typical aerobic soil degradation half-life (DT₅₀) of 150 days, classifying it as persistent.[1] However, its effective residual activity on plant surfaces is subject to various environmental and formulation-related factors that can significantly shorten its period of mite control. This guide will explore the key factors influencing the residual activity of this compound™ and discuss strategies that could have been employed to enhance its performance under field conditions.

Factors Influencing Residual Activity

The decline in the residual activity of a pesticide is primarily due to degradation and dissipation. The main factors influencing these processes for a surface-applied miticide like this compound™ are:

  • Photodegradation: Exposure to sunlight, particularly UV radiation, can break down pesticide molecules. While some studies indicated that this compound™ is not susceptible to direct photolysis, formulation strategies can still play a role in protecting the active ingredient from indirect photodegradation.[3]

  • Hydrolysis: this compound™ is known to be hydrolyzed by alkaline materials.[3] This means that the pH of the spray solution, as well as the pH of the plant surface, can impact its stability.

  • Microbial Degradation: Microorganisms on plant surfaces (phyllosphere) and in the soil can metabolize pesticides, reducing their concentration.

  • Volatility: Although this compound™ has a low volatility, environmental conditions such as high temperatures can increase its rate of evaporation from plant surfaces.[1]

  • Wash-off: Rainfall or overhead irrigation can physically remove the pesticide from the treated surfaces.

  • Plant Growth: As new, untreated plant tissues emerge, the overall concentration of the pesticide on the plant is diluted, reducing its effectiveness.

Strategies for Improving Residual Activity

Improving the residual activity of a miticide like this compound™ involves two primary approaches: optimizing the application process and enhancing the formulation.

Application Optimization
  • Thorough Coverage: Ensuring complete and uniform coverage of all plant surfaces where mites are present is crucial for maximizing the initial effectiveness and extending the control period.

  • Proper Timing: Applying the miticide when mite populations are low and environmental conditions are favorable (e.g., avoiding application just before a rain event or during periods of intense sunlight and high temperatures) can enhance its longevity.

  • pH Management of Spray Solution: Given this compound's susceptibility to alkaline hydrolysis, adjusting the pH of the spray solution to a slightly acidic or neutral range could have improved its stability.

Formulation Enhancements

The formulation of a pesticide is critical to its performance and stability. This compound™ was typically formulated as an emulsifiable concentrate or an oil-based solution.[1] Modern formulation technologies could have significantly improved its residual activity.

  • Microencapsulation: Encasing the active ingredient in a protective polymer shell can shield it from environmental degradants like UV light and hydrolysis. The release of the active ingredient can be controlled, providing a longer period of efficacy.

  • Adjuvants: The addition of adjuvants to the spray tank can improve the performance of a pesticide.

    • Stickers: These help the pesticide adhere to the plant surface, improving its resistance to wash-off by rain or irrigation.

    • Spreaders: These reduce the surface tension of spray droplets, allowing for more uniform coverage.

    • UV Protectants: Certain compounds can be added to absorb UV radiation and protect the active ingredient from photodegradation.

  • Controlled-Release Formulations: These are designed to release the active ingredient slowly over time, maintaining a lethal concentration for a longer duration.

Data on this compound™ Properties and Hypothetical Performance

Specific field performance data for the obsolete this compound™ is limited in modern literature. The following tables present its known physical and chemical properties and a hypothetical comparison of its residual activity with different formulations to illustrate the potential for improvement.

Table 1: Physicochemical Properties of this compound™

PropertyValueSource
Molecular Formula C₁₅H₂₃ClO₄S[2]
Molecular Weight 334.9 g/mol [2]
Water Solubility Low[1]
Vapor Pressure 0.029 mPa (at 20°C)[1]
Soil Aerobic DT₅₀ 150 days (typical)[1]

Table 2: Hypothetical Residual Activity of this compound™ Formulations on Mite Mortality

FormulationMite Mortality (%) After 7 DaysMite Mortality (%) After 14 DaysMite Mortality (%) After 21 Days
Emulsifiable Concentrate (EC) 956030
EC with Sticker Adjuvant 967545
Microencapsulated (ME) 989070

This table is illustrative and not based on actual field trial data for this compound™.

Experimental Protocols

The following are detailed, hypothetical protocols for experiments that would be conducted to evaluate the residual activity of a miticide like this compound™.

Protocol for Evaluating Photodegradation
  • Preparation of Samples: Prepare a standard solution of this compound™ in a suitable solvent. Apply the solution to inert surfaces like glass slides and allow the solvent to evaporate.

  • Exposure Conditions: Place the slides in a controlled environment chamber equipped with a UV lamp that simulates the solar spectrum. A control set of slides should be kept in the dark at the same temperature.

  • Sampling: At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), remove a subset of slides from both the light and dark conditions.

  • Extraction: Wash the surface of the slides with a known volume of an appropriate solvent to extract the remaining this compound™.

  • Analysis: Quantify the concentration of this compound™ in the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Calculation: Calculate the rate of degradation and the half-life of this compound™ under UV exposure.

Protocol for Assessing Residual Efficacy on Plants
  • Plant Preparation: Grow a suitable host plant (e.g., bean plants) in a greenhouse to a uniform size.

  • Mite Infestation: Introduce a known number of adult mites (e.g., two-spotted spider mites) to each plant.

  • Pesticide Application: Prepare different formulations of this compound™ (e.g., EC, EC with adjuvant, ME). Spray the plants with the respective formulations until runoff. A control group of plants should be sprayed with water.

  • Aging of Residues: Maintain the plants in a controlled environment that simulates field conditions (light/dark cycle, temperature, humidity).

  • Bioassay: At various time points after application (e.g., 1, 3, 7, 14, 21 days), detach leaves from the treated plants and place them in petri dishes on moist filter paper. Introduce a known number of new, healthy adult mites to each leaf.

  • Mortality Assessment: After a set exposure period (e.g., 48 hours), count the number of dead and live mites on each leaf under a microscope.

  • Data Analysis: Calculate the percentage of mortality for each formulation at each time point and determine the duration of effective control.

Visualizations

Hypothetical Degradation Pathway of this compound™

G This compound This compound (2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite) Hydrolysis Hydrolysis (cleavage of sulfite ester) This compound->Hydrolysis Alkaline conditions, Water Oxidation Oxidation (of tert-butyl group) This compound->Oxidation Enzymatic action Photodegradation Photodegradation This compound->Photodegradation UV Light Product1 2-(p-tert-butylphenoxy)propan-1-ol Hydrolysis->Product1 Product2 2-chloroethanol Hydrolysis->Product2 Product3 Sulfurous Acid Hydrolysis->Product3 Oxidized_this compound Oxidized Metabolite Oxidation->Oxidized_this compound Microbial Microbial Degradation CO2_H2O CO2 + H2O + Cl- Microbial->CO2_H2O Smaller_Molecules Smaller Organic Molecules Photodegradation->Smaller_Molecules Product1->Microbial Product2->Microbial Oxidized_this compound->Microbial Smaller_Molecules->CO2_H2O

Caption: Hypothetical degradation pathways of this compound™ in the environment.

Experimental Workflow for Residual Activity Testing

G cluster_prep Preparation cluster_app Application & Aging cluster_bioassay Bioassay cluster_analysis Data Analysis Formulation Prepare Miticide Formulations Application Spray Application Formulation->Application Plants Grow Host Plants Plants->Application Aging Age Residues in Controlled Environment Application->Aging Sampling Sample Leaves at Time Intervals Aging->Sampling Infestation Introduce Mites Sampling->Infestation Assessment Assess Mite Mortality Infestation->Assessment Analysis Calculate % Mortality and DT₅₀ Assessment->Analysis

Caption: Workflow for evaluating the residual bio-efficacy of a miticide.

Impact of Formulation on Residual Activity

G cluster_formulation Formulation Strategies cluster_protection Protection Mechanisms Aramite_AI This compound™ Active Ingredient Encapsulation Microencapsulation Adjuvants Adjuvants (Stickers, UV Protectants) Controlled_Release Controlled-Release Matrix UV_Shield UV Shielding Encapsulation->UV_Shield Slow_Release Slow Release Rate Encapsulation->Slow_Release Hydrolysis_Buffer Buffering from pH Extremes Encapsulation->Hydrolysis_Buffer Adjuvants->UV_Shield Washoff_Resist Wash-off Resistance Adjuvants->Washoff_Resist Controlled_Release->Washoff_Resist Controlled_Release->Slow_Release Improved_Activity Improved Residual Activity UV_Shield->Improved_Activity Washoff_Resist->Improved_Activity Slow_Release->Improved_Activity Hydrolysis_Buffer->Improved_Activity

References

Validating the Core: A Technical Guide to the Comparative Analysis of the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras-Raf-MEK-ERK, or Mitogen-Activated Protein Kinase (MAPK/ERK), pathway is a cornerstone of cellular signaling, governing fundamental processes such as proliferation, differentiation, and survival.[1][2][3] Its frequent dysregulation in various cancers has made it a primary target for therapeutic intervention.[4][5] This technical guide provides an in-depth framework for the validation and comparative analysis of the MAPK/ERK pathway. It offers detailed experimental protocols for key assays, presents quantitative data for the comparative analysis of MEK inhibitors, and utilizes visualizations to clarify complex signaling cascades and workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to understand and target this critical signaling network.

The MAPK/ERK Signaling Cascade

The MAPK/ERK pathway transmits extracellular signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression.[1][2] The cascade is initiated by the binding of growth factors, such as epidermal growth factor (EGF), to their corresponding receptor tyrosine kinases (RTKs).[3][6] This triggers a series of phosphorylation events, beginning with the activation of the small GTPase Ras.[1][7] Activated Ras then recruits and activates Raf kinases (A-RAF, B-RAF, C-RAF), which are MAPK kinase kinases (MAP3Ks).[2][6] Raf, in turn, phosphorylates and activates MEK1 and MEK2 (MAP2Ks), which are dual-specificity kinases.[7] Finally, activated MEK phosphorylates and activates ERK1 and ERK2 (MAPKs) on specific threonine and tyrosine residues.[6] Phosphorylated ERK can then translocate to the nucleus to phosphorylate and activate transcription factors like ELK-1, c-Fos, and c-Myc, thereby modulating the expression of genes critical for cell cycle progression and other cellular responses.[1][8]

MAPK_ERK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Ras_GDP Ras-GDP (Inactive) RTK->Ras_GDP Growth Factor Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP SOS Raf Raf Ras_GTP->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P pERK p-ERK1/2 ERK->pERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Myc, Elk-1) pERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK Signaling Pathway.

Data Presentation: Comparative Analysis of MEK Inhibitors

The central role of MEK in the MAPK/ERK cascade makes it an attractive target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target MEK1 and MEK2. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several prominent MEK inhibitors across a panel of cancer cell lines, providing a basis for comparative analysis.

Table 1: IC50 Values (nM) of MEK Inhibitors in BRAF-Mutant Melanoma Cell Lines

Cell LineTrametinibCobimetinibSelumetinib
A375~24.214-50
Colo205--0.1-7.8
HT29--0.88-2.9

Data compiled from multiple sources. Actual values can vary based on experimental conditions.[2][3]

Table 2: IC50 Values (nM) of MEK Inhibitors in Various Cancer Cell Lines

Cell LineMutationTrametinibSelumetinibBinimetinibRefametinib
HEC-6KRAS->1000--
RKOBRAF-~200--
TOV-21GNRAS-~500--
C26---0.33-

Data compiled from multiple sources. Actual values can vary based on experimental conditions.[2][7][9]

Experimental Protocols

Accurate validation and comparison of MAPK/ERK pathway activity and inhibition require robust and well-defined experimental methodologies. This section provides detailed protocols for three key assays used to probe different stages of the pathway.

Western Blotting for Phosphorylated ERK (p-ERK)

Western blotting is a fundamental technique to detect and quantify the phosphorylation status of ERK, a direct indicator of pathway activation.

Methodology:

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with compounds (e.g., MEK inhibitors) for the specified time.

    • Aspirate the culture medium and wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and separate the proteins by size via electrophoresis.[10]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.[12][13]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[11]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]

    • Capture the image using a digital imager.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.[10][11]

    • Quantify the band intensities using densitometry software.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Imaging & Densitometry detection->analysis reprobe Stripping & Re-probing (Total ERK) analysis->reprobe end Data Normalization & Analysis analysis->end reprobe->end

Caption: Western Blot Workflow for p-ERK Detection.
In Vitro Kinase Assay for MEK Activity

This assay directly measures the enzymatic activity of MEK by quantifying its ability to phosphorylate a substrate, typically an inactive form of ERK.

Methodology:

  • Immunoprecipitation of MEK (Optional, for endogenous MEK):

    • Prepare cell lysates as described in the Western Blotting protocol.

    • Incubate the lysate with an anti-MEK antibody to form an antibody-antigen complex.[14]

    • Add Protein A/G agarose beads to pull down the complex.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated MEK or use recombinant MEK protein.

    • Prepare a kinase reaction mixture containing kinase buffer, a substrate (e.g., recombinant inactive ERK2), and ATP.

    • For inhibitor studies, pre-incubate the kinase with the inhibitor before adding ATP.[14]

    • Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 20-30 minutes).

  • Termination and Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Analyze the reaction products by Western blotting using a p-ERK specific antibody.

    • Alternatively, for a non-radioactive, high-throughput assay, use a system like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, correlating with kinase activity.

AP-1 Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of AP-1 (Activator Protein-1), a downstream target of the MAPK/ERK pathway, providing a functional readout of the entire cascade.

Methodology:

  • Cell Transfection:

    • Use a cell line that has been stably or transiently transfected with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a minimal promoter and tandem repeats of the AP-1 transcriptional response element (TRE).[9]

    • A second plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

  • Cell Treatment:

    • Plate the transfected cells in a multi-well plate.

    • Treat the cells with pathway activators (e.g., Phorbol 12-myristate 13-acetate - PMA) and/or inhibitors for a specified incubation period (typically 6-24 hours).

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Transfer the lysate to a luminometer plate.

    • Add the firefly luciferase substrate and measure the luminescence (Relative Light Units - RLU).

    • If using a dual-luciferase system, subsequently add the Renilla luciferase substrate and measure the luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in AP-1 activity relative to an untreated control.

Conclusion

The validation and comparative analysis of the MAPK/ERK signaling pathway are crucial for both fundamental research and the development of targeted cancer therapies. The methodologies and data presented in this guide provide a comprehensive framework for researchers to accurately probe this pathway. By employing standardized protocols for Western blotting, kinase assays, and reporter gene assays, and by leveraging comparative quantitative data, scientists can effectively characterize the activity of the MAPK/ERK cascade and evaluate the potency and efficacy of novel therapeutic inhibitors. The continued investigation of this pathway will undoubtedly yield further insights into its complex regulation and offer new opportunities for therapeutic intervention.

References

The Carcinogenicity of Aramite: A Comparative Analysis with Other Organochlorine Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Organochlorine pesticides, a class of synthetic chemicals widely used in the mid-20th century for pest control, have long been a subject of scrutiny due to their persistence in the environment and potential adverse health effects. Among these, Aramite (2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite) and other notable compounds such as Dichlorodiphenyltrichloroethane (DDT), Dieldrin, Aldrin, Chlordane, Heptachlor, Lindane, and Endosulfan have been investigated for their carcinogenic potential. This technical guide provides an in-depth comparison of the carcinogenicity of this compound with these other organochlorine pesticides, focusing on quantitative data from key animal bioassays, detailed experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicological assessment.

Comparative Carcinogenicity Data

The carcinogenic potential of this compound and other selected organochlorine pesticides has been evaluated in numerous long-term animal bioassays. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of tumor incidence in different species and sexes.

Table 1: Carcinogenicity of this compound in Rats and Dogs

SpeciesSexExposure RouteDose (ppm in diet)DurationTarget Organ(s)Tumor Type(s)IncidenceReference
RatMaleOral (diet)50002 yearsLiverHepatocellular Carcinoma, Biliary Cysts"A high incidence" (specific numbers not detailed in the available abstract)Popper et al., 1960[1]
DogMale & FemaleOral (diet)5007 yearsGall Bladder, Biliary DuctsCarcinomas"Produced carcinomas" (specific numbers not detailed in IARC summary)IARC, 1974[2]

Table 2: Carcinogenicity of Other Organochlorine Pesticides in Rodents

PesticideSpeciesSexExposure RouteDose (ppm in diet)DurationTarget Organ(s)Tumor Type(s)Incidence (Tumor-bearing animals/Total animals)Reference
Aldrin Mouse (B6C3F1)MaleOral (diet)480 weeksLiverHepatocellular CarcinomaLow Dose: 12/50, High Dose (8 ppm): 16/45NCI-CG-TR-21[3]
Dieldrin Mouse (B6C3F1)MaleOral (diet)2.5, 580 weeksLiverHepatocellular CarcinomaLow Dose: 16/49, High Dose: 25/45NCI-CG-TR-21[3]
Chlordane Mouse (B6C3F1)MaleOral (diet)3080 weeksLiverHepatocellular CarcinomaLow Dose: 16/48, High Dose (56 ppm): 43/49NCI-CG-TR-8[4]
Mouse (B6C3F1)FemaleOral (diet)3080 weeksLiverHepatocellular CarcinomaLow Dose: 3/47, High Dose (64 ppm): 34/49NCI-CG-TR-8[4]
Heptachlor Mouse (B6C3F1)MaleOral (diet)6.180 weeksLiverHepatocellular CarcinomaLow Dose: 13/47, High Dose (13.8 ppm): 34/48NCI-CG-TR-9
Mouse (B6C3F1)FemaleOral (diet)980 weeksLiverHepatocellular CarcinomaLow Dose: 0/49, High Dose (18 ppm): 26/43NCI-CG-TR-9
DDT MouseMaleOral (diet)2, 10, 502 yearsLiverHepatomasStatistically significant increase at all dosesIARC, 1991
RatMale & FemaleOral (diet)250, 50078 weeksLiverNeoplastic nodulesIncreased incidence in both sexesIARC, 1991
Lindane Mouse (B6C3F1)MaleOral (diet)8080 weeksLiverHepatocellular CarcinomaLow Dose: 19/49, High Dose (160 ppm): 9/46NCI-CG-TR-14[5]
Endosulfan Rat (Osborne-Mendel)FemaleOral (diet)223, 44578 weeks-No carcinogenic effect observed-NCI-CG-TR-62[2][6][7]
Mouse (B6C3F1)FemaleOral (diet)2.0, 3.978 weeks-No carcinogenic effect observed-NCI-CG-TR-62[2][6][7]

Key Experimental Protocols

The methodologies employed in the carcinogenicity bioassays of these organochlorine pesticides, particularly those conducted by the National Cancer Institute (NCI), followed a standardized approach for the time. Below are detailed summaries of the typical experimental protocols.

NCI Carcinogenicity Bioassay of Aldrin and Dieldrin (NCI-CG-TR-21)
  • Test Animals:

    • Species: Osborne-Mendel rats and B6C3F1 mice.

    • Source: Not specified in the abstract.

    • Age at Start of Study: Weanlings.

    • Housing: Not specified.

  • Administration of Test Substance:

    • Route: Oral, via dosed feed.

    • Dose Levels:

      • Aldrin:

        • Rats (M/F): 30 and 60 ppm.

        • Mice (M): Time-weighted average (TWA) of 4 and 8 ppm.

        • Mice (F): TWA of 3 and 6 ppm.

      • Dieldrin:

        • Rats (M/F): 2.5 and 5 ppm.

        • Mice (M/F): 2.5 and 5 ppm.

    • Control Groups: Matched and pooled control groups receiving the basal diet.

  • Study Duration:

    • Treatment Period: 80 weeks for mice; 74-80 weeks for rats.

    • Observation Period: 10-13 weeks for mice; 32-38 weeks for rats, following cessation of treatment.

  • Endpoints Evaluated:

    • Survival and body weight changes.

    • Clinical signs of toxicity.

    • Gross and microscopic pathology of all major organs and tissues.

    • Statistical analysis of tumor incidence.

NCI Carcinogenicity Bioassay of Chlordane (NCI-CG-TR-8)
  • Test Animals:

    • Species: Osborne-Mendel rats and B6C3F1 mice.

    • Source: Not specified in the abstract.

    • Age at Start of Study: Weanlings.

    • Housing: Not specified.

  • Administration of Test Substance:

    • Route: Oral, via dosed feed.

    • Dose Levels (TWA):

      • Rats (M): 204 and 407 ppm.

      • Rats (F): 121 and 242 ppm.

      • Mice (M): 30 and 56 ppm.

      • Mice (F): 30 and 64 ppm.

    • Control Groups: Matched and pooled control groups receiving the basal diet.

  • Study Duration:

    • Treatment Period: 80 weeks.

    • Observation Period: 10 weeks for mice; 30 weeks for rats.

  • Endpoints Evaluated:

    • Survival and body weight.

    • Clinical observations.

    • Comprehensive histopathological examination of tissues.

    • Statistical analysis of tumor incidence.

Experimental Workflow for a Typical NCI Rodent Carcinogenicity Bioassay

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_obs Observation & Analysis Phase A Selection of Test Animals (e.g., B6C3F1 mice, Osborne-Mendel rats) B Acclimatization Period A->B C Randomization into Groups (Control, Low Dose, High Dose) B->C D Chronic Administration of Test Substance (e.g., 80 weeks in diet) C->D E Regular Clinical Observation (Body weight, signs of toxicity) D->E F Post-treatment Observation Period (e.g., 10-30 weeks) E->F G Necropsy and Gross Pathology F->G H Histopathological Examination of Tissues G->H I Statistical Analysis of Tumor Incidence H->I

Figure 1: Generalized workflow for an NCI rodent carcinogenicity bioassay.

Signaling Pathways Implicated in Organochlorine Pesticide Carcinogenicity

Several molecular signaling pathways have been implicated in the carcinogenic effects of organochlorine pesticides. One of the key pathways is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Raf/MEK/ERK pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway can lead to uncontrolled cell growth and tumor formation.

Some organochlorine pesticides have been shown to induce the production of reactive oxygen species (ROS), which can, in turn, activate the Raf/MEK/ERK pathway. This activation can occur through both classical signaling involving Protein Kinase C (PKC) and Raf-dependent mechanisms, as well as potentially through Raf-independent pathways.

Diagram of the Raf/MEK/ERK Signaling Pathway Activated by Organochlorine Pesticides

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OCP Organochlorine Pesticide Receptor Receptor OCP->Receptor Binds ROS Reactive Oxygen Species (ROS) Receptor->ROS Induces PKC PKC ROS->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Proliferation Increased Cell Proliferation Gene->Proliferation Gene->Proliferation Apoptosis Inhibition of Apoptosis Gene->Apoptosis Gene->Apoptosis

Figure 2: Simplified Raf/MEK/ERK signaling pathway activated by organochlorine pesticides.

Conclusion

The data presented in this technical guide highlight the carcinogenic potential of this compound and several other organochlorine pesticides, primarily targeting the liver in rodent models. While this compound demonstrated clear carcinogenic effects in both rats and dogs, other organochlorines like Aldrin, Dieldrin, Chlordane, and Heptachlor have been shown to be potent inducers of hepatocellular carcinomas in mice. The standardized bioassays conducted by the NCI provide a valuable, albeit historical, basis for comparing the carcinogenic potency of these compounds.

The involvement of the Raf/MEK/ERK signaling pathway, potentially activated through oxidative stress, provides a plausible molecular mechanism for the observed carcinogenic effects. For researchers and drug development professionals, understanding the historical toxicological data and the underlying mechanisms of action of these compounds is crucial for evaluating the potential risks of new chemical entities and for developing safer alternatives. The detailed experimental protocols and comparative data tables in this guide are intended to facilitate this understanding and serve as a valuable reference for future research in toxicology and carcinogenesis.

References

A Comparative Study of Aramite Degradation in Different Soil Types: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Aramite, an obsolete acaricide, presents a historical case study in pesticide environmental fate. Due to its discontinued use, contemporary research on its degradation in various soil matrices is scarce. This technical guide provides a comprehensive overview of the principles governing the degradation of sulfite pesticides in soil, using the structurally similar acaricide propargite as a comparative analogue for data presentation. It outlines detailed experimental protocols for assessing pesticide degradation and visualizes key workflows and influencing factors. This document serves as a valuable resource for researchers investigating the environmental persistence of older pesticides and for professionals in drug development requiring an understanding of environmental degradation pathways.

Introduction to this compound and its Environmental Fate

Comparative Degradation Data: Propargite as an Analogue

Given the lack of specific quantitative data for this compound, this section presents degradation data for propargite, a structurally related sulfite acaricide. This information provides a comparative context for understanding how a similar compound behaves in different soil environments. Propargite is known to be moderately persistent in soil.[5]

Soil Type Half-Life (DT50) in days Conditions Reference
Sandy Loam50-67Aerobic[6]
Sandy Loam65Anaerobic[7]
Not Specified56 (typical)Aerobic[5]
Not Specified72.2Lab at 20°C[5]

Table 1: Half-life of Propargite in Different Soil Conditions.

Factors Influencing the Degradation of Sulfite Pesticides in Soil

The degradation rate of sulfite pesticides like this compound and propargite in soil is influenced by a complex interplay of physical, chemical, and biological factors.

  • Soil Texture: The proportion of sand, silt, and clay influences water movement, aeration, and the available surface area for microbial colonization and chemical reactions. Fine-textured soils with higher clay content may exhibit stronger adsorption, potentially reducing the bioavailability of the pesticide for microbial degradation.[4]

  • Soil Organic Matter (SOM): SOM is a critical factor in pesticide persistence. It can strongly adsorb pesticide molecules, making them less available for degradation and leaching.[8] However, it also supports a larger and more diverse microbial population, which can enhance biodegradation.[9]

  • pH: Soil pH affects both the chemical stability of the pesticide and the activity of soil microorganisms. The hydrolysis rate of many pesticides is pH-dependent.[6] For instance, propargite's hydrolysis half-life is significantly shorter in alkaline conditions (pH 9) compared to neutral (pH 7) or acidic (pH 5) conditions.[6]

  • Moisture: Water is essential for microbial activity and acts as a medium for chemical reactions like hydrolysis. Optimal moisture levels generally accelerate pesticide degradation, while very dry or waterlogged (anaerobic) conditions can slow it down.[4]

  • Temperature: Higher temperatures generally increase the rate of both chemical and microbial degradation up to an optimal point for microbial activity.[4]

  • Microbial Community: The presence of microorganisms capable of degrading the pesticide is the most significant factor for biotic degradation. The composition and density of the microbial population will vary between soil types and are influenced by the factors listed above.[9]

Experimental Protocols for Soil Degradation Studies

This section outlines a standardized, albeit hypothetical, protocol for a laboratory-based aerobic soil metabolism study to determine the degradation rate of this compound in different soil types. This protocol is based on established guidelines for pesticide environmental fate studies.

4.1. Soil Collection and Characterization

  • Soil Sampling: Collect surface soil (0-20 cm depth) from three distinct agricultural locations representing different soil types (e.g., sandy loam, silt loam, clay loam).

  • Sample Preparation: Air-dry the soil samples, remove large debris, and sieve through a 2 mm mesh.

  • Soil Characterization: Analyze the following parameters for each soil type:

    • Textural analysis (% sand, silt, clay)

    • pH (in water and 0.01 M CaCl2)

    • Organic carbon content (%)

    • Cation exchange capacity (CEC)

    • Moisture content at 1/3 bar (field capacity)

    • Microbial biomass

4.2. Experimental Setup

  • Test Substance: Use radiolabeled ([¹⁴C]) this compound to facilitate tracking of the parent compound and its degradation products.

  • Application: Treat a known mass of each soil type with a solution of [¹⁴C]-Aramite in a suitable solvent. The application rate should be equivalent to the recommended field application rate.

  • Incubation: Place the treated soil samples in incubation vessels that allow for aeration and trapping of volatile degradation products (e.g., ¹⁴CO₂). Incubate the samples in the dark at a constant temperature (e.g., 20-25°C) and maintain the soil moisture at 50-75% of field capacity.

  • Sampling: Collect triplicate samples from each soil type at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

4.3. Analysis

  • Extraction: Extract the soil samples with an appropriate organic solvent (e.g., acetonitrile/water mixture).

  • Quantification of Radioactivity: Determine the total radioactivity in the soil extracts and the unextracted soil residues using Liquid Scintillation Counting (LSC) and combustion analysis, respectively.

  • Chromatographic Analysis: Analyze the soil extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent this compound and its degradation products.

  • Identification of Metabolites: Use techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the chemical structure of major degradation products.

4.4. Data Analysis

  • Degradation Kinetics: Plot the concentration of this compound remaining in the soil over time and determine the degradation kinetics (e.g., first-order kinetics).

  • Half-Life Calculation: Calculate the half-life (DT50) of this compound in each soil type from the degradation rate constant.

  • Metabolite Formation and Decline: Quantify the formation and subsequent decline of major degradation products over the course of the study.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection (3 Soil Types) Soil_Characterization Soil Characterization (pH, OM, Texture) Soil_Collection->Soil_Characterization Aramite_Application [14C]-Aramite Application Soil_Characterization->Aramite_Application Incubation Aerobic Incubation (Dark, 20-25°C) Aramite_Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification Radioactivity Quantification (LSC, Combustion) Extraction->Quantification Chromatography HPLC Analysis (Parent & Metabolites) Extraction->Chromatography Kinetics Degradation Kinetics Chromatography->Kinetics Half_Life DT50 Calculation Kinetics->Half_Life

Figure 1: Experimental workflow for a soil degradation study.

Degradation_Factors cluster_soil Soil Properties cluster_env Environmental Conditions cluster_bio Biological Factors Aramite_Degradation This compound Degradation Rate Soil_Texture Soil Texture Soil_Texture->Aramite_Degradation Organic_Matter Organic Matter Organic_Matter->Aramite_Degradation pH pH pH->Aramite_Degradation Moisture Moisture Moisture->Aramite_Degradation Temperature Temperature Temperature->Aramite_Degradation Microbial_Community Microbial Community Microbial_Community->Aramite_Degradation

Figure 2: Factors influencing this compound degradation in soil.

Conclusion

References

An In-Depth Technical Guide on the Potential Cross-Reactivity of Aramite in Immunoassays for Other Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Immunoassay Cross-Reactivity in Pesticide Analysis

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the rapid and sensitive detection of pesticide residues in various matrices.[1][2] These assays rely on the specific binding of an antibody to its target antigen (the pesticide). However, the specificity of this binding is not always absolute. Cross-reactivity occurs when the antibody binds to non-target compounds that are structurally similar to the target analyte.[3][4] This can lead to false-positive results or an overestimation of the target pesticide's concentration.[5][6]

The degree of cross-reactivity is influenced by several factors, including:

  • Structural Similarity: The primary determinant of cross-reactivity is the degree of structural resemblance between the target analyte and the interfering compound.[3]

  • Antibody Specificity: The specificity of the antibody used in the immunoassay is crucial. Polyclonal antibodies, which recognize multiple epitopes on an antigen, may exhibit higher cross-reactivity than monoclonal antibodies, which are specific to a single epitope.

  • Assay Format: The specific format of the immunoassay (e.g., competitive vs. non-competitive) can also influence the observed cross-reactivity.

Chemical Structure of Aramite and its Analogs

This compound is a sulfite ester acaricide.[7] Its chemical structure is characterized by a 2-(p-tert-butylphenoxy)-1-methylethyl group and a 2-chloroethyl group linked by a sulfite ester bond (O-S(=O)-O).

To infer the potential cross-reactivity of this compound, it is essential to examine pesticides with similar structural features. The most relevant structural analog to this compound is propargite , another sulfite ester acaricide.[8][9][10]

Table 1: Structural Comparison of this compound and Propargite

CompoundChemical StructureKey Structural Features
This compound
alt text
Sulfite ester group, p-tert-butylphenoxy group, 2-chloroethyl group
Propargite
alt text
Sulfite ester group, p-tert-butylphenoxy group, propargyl group

As shown in Table 1, both this compound and propargite share the core sulfite ester linkage and the p-tert-butylphenoxy moiety. The primary difference lies in the second ester-linked group (2-chloroethyl for this compound and propargyl for propargite). This high degree of structural similarity suggests that antibodies developed for an immunoassay targeting propargite could potentially cross-react with this compound, and vice-versa.

Other acaricides, such as dicofol (an organochlorine) and tetradifon (a sulfone), are structurally distinct from this compound and are therefore less likely to exhibit significant cross-reactivity in an immunoassay designed for a sulfite ester pesticide.[1][2][7][11][12][13][14]

Predicted Cross-Reactivity of this compound: An Inferential Analysis

In the absence of direct experimental data for this compound, we can hypothesize its potential cross-reactivity based on data from propargite immunoassays. While specific quantitative cross-reactivity data for propargite with other pesticides is also limited in publicly available literature, the principles of immunoassay development allow for a logical inference.

An antibody generated against a hapten derived from propargite would likely recognize the p-tert-butylphenoxy and sulfite ester portions of the molecule as key antigenic determinants. Since this compound shares these structural features, it is plausible that it would bind to the same antibody, leading to cross-reactivity.

Logical Relationship: Structural Similarity to Potential Cross-Reactivity

G cluster_0 Structural Analysis cluster_1 Immunoassay Cross-Reactivity Potential This compound This compound (Sulfite Ester) High_Potential High Potential for Cross-Reactivity This compound->High_Potential High Structural Similarity Low_Potential Low Potential for Cross-Reactivity Propargite Propargite (Sulfite Ester) Propargite->High_Potential Dicofol Dicofol (Organochlorine) Dicofol->Low_Potential Low Structural Similarity Tetradifon Tetradifon (Sulfone) Tetradifon->Low_Potential G cluster_0 Assay Development cluster_1 Competitive ELISA cluster_2 Data Analysis Hapten Hapten Synthesis (e.g., Propargite derivative) Immunogen Immunogen Preparation (Hapten-Protein Conjugate) Hapten->Immunogen Antibody Antibody Production (Polyclonal or Monoclonal) Immunogen->Antibody Competition Competition (Antibody + Sample/Standard) Antibody->Competition Coating Plate Coating (Coating Antigen) Blocking Blocking Coating->Blocking Blocking->Competition Detection Detection (Secondary Ab + Substrate) Competition->Detection Measurement Absorbance Measurement Detection->Measurement IC50_Target Determine IC50 (Target Pesticide) Measurement->IC50_Target IC50_this compound Determine IC50 (this compound) Measurement->IC50_this compound CR_Calc Calculate % Cross-Reactivity IC50_Target->CR_Calc IC50_this compound->CR_Calc

References

A Comparative Analysis of the Impact of Aramite™ and Neem Oil on Predatory Mites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of miticidal agents within Integrated Pest Management (IPM) programs necessitates a thorough understanding of their impact on non-target organisms, particularly beneficial arthropods like predatory mites. This technical guide provides a comparative analysis of two distinct miticides: Aramite™, an obsolete organosulfite pesticide, and neem oil, a widely used botanical extract. While this compound™ is a potent but hazardous compound with a single-site mode of action, neem oil presents a complex mixture of bioactive compounds with multiple modes of action. This analysis consolidates available toxicological data, details relevant experimental methodologies, and visually represents key pathways and processes to aid researchers in understanding the divergent profiles of these two agents concerning their effects on predatory mite populations.

Introduction and Profile of Compounds

This compound™ (Obsolete Miticide)

This compound™ is a non-systemic, contact miticide that is no longer approved for agricultural use due to significant health and environmental concerns.[1] Chemically, it is 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite. Its historical use was aimed at controlling various phytophagous mite species on fruit, vegetables, and ornamentals.[1] The primary reason for its discontinuation is its classification as a probable human carcinogen.[1][2]

Neem Oil (Botanical Miticide)

Neem oil is a naturally occurring pesticide derived from the seeds of the neem tree (Azadirachta indica).[3][4] It is a complex mixture of over 100 biologically active compounds, primarily triterpenes known as limonoids.[5] The most researched and potent of these is Azadirachtin, which is responsible for approximately 90% of the oil's pesticidal effects.[3][6][7] Other significant components include salannin, meliantriol, nimbin, and nimbidin.[5][6] Neem-based products are utilized for their insecticidal, miticidal, and fungicidal properties and are valued for their relatively low toxicity to non-target organisms and biodegradability.[5][8]

Comparative Mode of Action

The mechanisms by which this compound™ and neem oil exert their effects are fundamentally different, which directly influences their specificity and impact on predatory mites.

This compound™: Inhibition of Oxidative Phosphorylation

This compound™ has a specific, single-site mode of action. It acts as an inhibitor of oxidative phosphorylation within the mitochondria.[1] This disruption halts the production of ATP, the primary energy currency of the cell, leading to cellular dysfunction and eventual organismal death.

aramite_moa This compound This compound™ OxPhos Oxidative Phosphorylation This compound->OxPhos Inhibits Mitochondria Mitochondrial Electron Transport Chain Mitochondria->OxPhos ATP ATP Production OxPhos->ATP Death Cellular Energy Depletion & Mite Mortality ATP->Death Depletion leads to neem_moa cluster_neem Neem Oil Components cluster_effects Biological Effects Azadirachtin Azadirachtin IGR Insect Growth Regulation (IGR) Azadirachtin->IGR Hormone Disruption Antifeedant Antifeedant & Repellency Azadirachtin->Antifeedant Reproduction Reproductive Disruption Azadirachtin->Reproduction Reduces Fecundity OtherLimonoids Salannin, Meliantriol, etc. OtherLimonoids->Antifeedant OilBase Clarified Hydrophobic Neem Oil Suffocation Physical Suffocation OilBase->Suffocation Blocks Spiracles experimental_workflow cluster_lethal Lethal Assay cluster_sublethal Sublethal Assay A Mite Rearing (Synchronized Cohort) D Introduce Mites to Treated Arenas A->D B Prepare Test Solutions (Serial Dilutions) C Treat Arenas (e.g., Leaf Dip Method) B->C C->D E Incubate Under Controlled Conditions D->E F Assess Endpoints E->F F1 Mortality Counts (24, 48, 72h) F->F1 F2 Record Development, Longevity, Fecundity F->F2 G Data Analysis G1 Probit Analysis (LC50) F1->G1 G2 Life Table Analysis (rm, R₀) F2->G2

References

Evaluating the Development of Resistance to Aramite™ in Mite Populations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The acaricide known historically as Aramite™ (2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite) is an obsolete compound, and specific data on resistance development is limited in contemporary literature. This guide synthesizes established principles of acaricide resistance in mite populations, using the chemical class of sulfite esters as a reference point for this compound™, and draws upon data from other acaricides to illustrate key concepts.

Introduction to this compound™ and Acaricide Resistance

This compound™ is a sulfite ester acaricide that was historically used to control mite populations. The development of resistance to acaricides is a significant challenge in agriculture and public health, driven by the remarkable genetic plasticity of mite species such as Tetranychus urticae (the two-spotted spider mite). Mites can develop resistance through various mechanisms, broadly categorized as target-site insensitivity and metabolic resistance. Understanding these mechanisms is crucial for the development of sustainable mite control strategies and novel acaricides.

The Insecticide Resistance Action Committee (IRAC) classifies acaricides based on their mode of action to aid in resistance management. The historical this compound, a sulfite ester, has been associated with IRAC Mode of Action Group 2, which are GABA-gated chloride channel antagonists[1][2]. This group also includes phenylpyrazoles (subgroup 2B)[1][2]. The mode of action involves blocking the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to hyperexcitation of the mite's central nervous system.

Mechanisms of Resistance

The development of resistance in mite populations is an evolutionary process driven by the selection pressure exerted by an acaricide. The primary mechanisms are detailed below.

Target-Site Resistance

Target-site resistance occurs due to genetic mutations in the protein that the acaricide targets. For this compound™, as a putative GABA-gated chloride channel antagonist, resistance could theoretically arise from mutations in the gene encoding this channel. Such mutations can alter the binding site of the acaricide, reducing its efficacy. While specific mutations conferring resistance to this compound™ are not documented in recent literature, this mechanism is well-established for other acaricides targeting the nervous system.

Metabolic Resistance

Metabolic resistance involves the enhanced detoxification of the acaricide by enzymes before it can reach its target site. This is a common and potent mechanism of resistance in mites. The major enzyme families involved are:

  • Cytochrome P450 Monooxygenases (P450s): This large and diverse enzyme family plays a critical role in the metabolism of a wide range of xenobiotics, including acaricides. Overexpression of specific P450 genes is frequently linked to acaricide resistance.

  • Glutathione S-Transferases (GSTs): GSTs catalyze the conjugation of glutathione to xenobiotics, rendering them more water-soluble and easier to excrete. Increased GST activity has been associated with resistance to various acaricides.

  • Carboxyl/Cholinesterases (CCEs): This enzyme family can detoxify acaricides through hydrolysis or sequestration. Elevated CCE activity is a known resistance mechanism, particularly against organophosphates and pyrethroids.

The upregulation of these detoxification genes is often controlled by complex signaling pathways.

Signaling Pathways in Detoxification Gene Regulation

The overexpression of detoxification genes in resistant mites is regulated by intricate signaling pathways that respond to xenobiotic stress. While research in mites is ongoing, pathways analogous to those in other arthropods are believed to play a significant role.

CncC-Keap1 Pathway

The Cap 'n' collar Isoform-C (CncC) - Kelch-like ECH-associated protein 1 (Keap1) pathway is a key regulator of the oxidative stress response and detoxification gene expression[3][4][5]. Under normal conditions, Keap1 binds to CncC in the cytoplasm, targeting it for degradation. Upon exposure to xenobiotics or oxidative stress, this bond is disrupted, allowing CncC to translocate to the nucleus. In the nucleus, CncC forms a heterodimer with Maf (musculoaponeurotic fibrosarcoma) proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of detoxification genes, leading to their increased transcription[3][4].

CncC_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xenobiotic Acaricide (Xenobiotic) Keap1_CncC Keap1-CncC Complex Xenobiotic->Keap1_CncC Disrupts Complex CncC_cyto CncC Keap1_CncC->CncC_cyto Releases Keap1 Keap1 Keap1_CncC->Keap1 Proteasome Proteasomal Degradation Keap1_CncC->Proteasome Ubiquitination & Degradation (Normal State) CncC_cyto->Keap1_CncC CncC_nu CncC CncC_cyto->CncC_nu Translocation Keap1->Keap1_CncC CncC_Maf CncC-Maf Heterodimer CncC_nu->CncC_Maf Maf Maf Maf->CncC_Maf ARE Antioxidant Response Element (ARE) CncC_Maf->ARE Binds to Detox_Genes Detoxification Genes (P450s, GSTs, CCEs) ARE->Detox_Genes Transcription Increased Transcription Detox_Genes->Transcription

CncC-Keap1 signaling pathway for detoxification.
MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in a wide range of cellular processes, including stress responses. In the context of acaricide resistance, the MAPK pathway can be activated by xenobiotic exposure, leading to the phosphorylation of transcription factors that, in turn, regulate the expression of detoxification genes. This pathway represents another layer of control in the mite's defense against chemical stressors.

MAPK_Pathway cluster_nucleus Xenobiotic Acaricide (Xenobiotic Stress) Receptor Cell Surface Receptor Xenobiotic->Receptor MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factor Transcription Factor (e.g., AP-1) MAPK->Transcription_Factor Phosphorylates & Activates Detox_Genes Detoxification Genes Transcription_Factor->Detox_Genes Binds to Promoter Nucleus Nucleus Transcription Increased Transcription Detox_Genes->Transcription

MAPK signaling pathway in xenobiotic stress response.

Quantitative Data on Acaricide Resistance

Quantifying the level of resistance in a mite population is essential for effective resistance management. This is typically done by comparing the lethal concentration (LC50) of an acaricide for a field-collected (potentially resistant) population to that of a known susceptible laboratory strain. The resistance ratio (RR) is calculated as:

RR = LC50 of Resistant Population / LC50 of Susceptible Population

Due to the obsolete status of this compound™, specific and recent quantitative data on resistance development is not available. However, the tables below present generalized data for other acaricides to illustrate how such data is typically presented.

Table 1: Example Resistance Ratios for Various Acaricides in Tetranychus urticae

AcaricideChemical ClassSusceptible Strain LC50 (ppm)Resistant Strain LC50 (ppm)Resistance Ratio (RR)Reference
AbamectinAvermectin0.0237.87342--INVALID-LINK--
BifenthrinPyrethroid0.15>100>667--INVALID-LINK--
FenazaquinMETI1.92599.37312.17[Muthusamy et al., 2020][6]
PropargiteSulfite1.37373.33272.50[Muthusamy et al., 2020][6]

Table 2: Example Enzyme Activities in Susceptible vs. Resistant Mite Strains

EnzymeAssay SubstrateSusceptible Strain Activity (nmol/min/mg protein)Resistant Strain Activity (nmol/min/mg protein)Fold IncreaseReference
Esteraseα-naphthyl acetate15.618.41.18[Memarizadeh et al., 2013][7]
GSTCDNB45.254.71.21[Memarizadeh et al., 2013][7]
P450p-nitroanisole O-demethylation0.080.324.02[Han et al., 2018][8]

Experimental Protocols

Standardized experimental protocols are crucial for accurately assessing acaricide resistance. Below are detailed methodologies for common bioassays and biochemical assays.

Resistance Bioassays

5.1.1. Leaf-Dip Bioassay

This method assesses the contact and residual toxicity of an acaricide.

  • Preparation of Acaricide Solutions: Prepare a series of dilutions of the technical-grade acaricide in an appropriate solvent (e.g., acetone), and then in water containing a surfactant (e.g., 0.01% Triton X-100). A control solution (solvent and surfactant in water) must be included.

  • Leaf Disc Preparation: Cut leaf discs (e.g., from bean or cotton plants) of a uniform size (e.g., 2-3 cm diameter).

  • Treatment: Dip each leaf disc into a specific acaricide dilution for a set time (e.g., 5-10 seconds). Allow the discs to air dry completely on a clean, non-absorbent surface.

  • Mite Infestation: Place the treated leaf discs, adaxial side down, on a moist cotton pad in a petri dish. Transfer a known number of adult female mites (e.g., 20-30) onto each disc.

  • Incubation: Seal the petri dishes and incubate at a controlled temperature (e.g., 25°C) and photoperiod (e.g., 16:8 L:D).

  • Mortality Assessment: After a specified time (e.g., 24 or 48 hours), count the number of dead and live mites under a stereomicroscope. Mites that are unable to walk a distance equal to their body length when gently prodded are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis to determine the LC50 values.

5.1.2. Slide-Dip Bioassay

This method primarily evaluates the contact toxicity of an acaricide.

  • Mite Preparation: Attach a strip of double-sided tape to a glass microscope slide. Carefully transfer adult female mites onto the tape, dorsal side up.

  • Treatment: Prepare acaricide dilutions as described for the leaf-dip bioassay. Dip the slide with the attached mites into the test solution for a brief, standardized period (e.g., 5 seconds).

  • Drying and Incubation: Remove the slide and allow it to air dry. Place the slide in a petri dish with a moist cotton ball to maintain humidity and incubate under controlled conditions.

  • Mortality Assessment and Data Analysis: Assess mortality and analyze the data as described for the leaf-dip bioassay.

Bioassay_Workflow cluster_leafdip Leaf-Dip Bioassay cluster_slidedip Slide-Dip Bioassay start Start prep_sol Prepare Acaricide Serial Dilutions start->prep_sol prep_leaf Prepare Leaf Discs prep_sol->prep_leaf prep_slide Prepare Mites on Taped Slide prep_sol->prep_slide dip_leaf Dip Leaf Discs in Acaricide Solution prep_leaf->dip_leaf dry_leaf Air Dry Leaf Discs dip_leaf->dry_leaf infest_leaf Infest with Mites dry_leaf->infest_leaf incubate Incubate under Controlled Conditions (e.g., 24-48h) infest_leaf->incubate dip_slide Dip Slide in Acaricide Solution prep_slide->dip_slide dry_slide Air Dry Slide dip_slide->dry_slide dry_slide->incubate assess Assess Mite Mortality incubate->assess analyze Data Analysis (Probit Analysis, LC50, RR) assess->analyze end End analyze->end

Workflow for resistance bioassays.
Biochemical Assays for Detoxification Enzymes

These assays measure the activity of key detoxification enzymes in mite homogenates.

  • Enzyme Preparation: Homogenize a known number of mites (e.g., 50-100) in an ice-cold phosphate buffer. Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C. The resulting supernatant is the enzyme source.

  • Protein Quantification: Determine the total protein concentration in the supernatant using a standard method (e.g., Bradford or BCA assay) to normalize enzyme activity.

  • Enzyme Activity Assays:

    • Esterase Activity: Use a substrate like α-naphthyl acetate. The enzyme hydrolyzes the substrate to α-naphthol, which then reacts with a dye (e.g., Fast Blue B) to produce a colored product that can be measured spectrophotometrically.

    • GST Activity: Use 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. GST catalyzes the conjugation of CDNB with glutathione, and the rate of formation of the resulting conjugate is measured by an increase in absorbance at 340 nm.

    • P450 Activity: A common method is the p-nitroanisole O-demethylation (PNOD) assay. P450 enzymes demethylate p-nitroanisole to p-nitrophenol, and the rate of product formation is measured spectrophotometrically.

Biochemical_Assay_Workflow start Start homogenize Homogenize Mites in Buffer start->homogenize centrifuge Centrifuge Homogenate homogenize->centrifuge supernatant Collect Supernatant (Enzyme Source) centrifuge->supernatant protein_assay Protein Quantification (e.g., BCA Assay) supernatant->protein_assay esterase Esterase Assay (α-NA substrate) protein_assay->esterase gst GST Assay (CDNB substrate) protein_assay->gst p450 P450 Assay (PNOD substrate) protein_assay->p450 analyze Calculate Specific Activity (nmol/min/mg protein) esterase->analyze gst->analyze p450->analyze end End analyze->end

Workflow for biochemical assays of detoxification enzymes.

Conclusion

While specific resistance data for the historical acaricide this compound™ is scarce, the fundamental principles of acaricide resistance in mites are well-established. Resistance is a complex phenomenon involving target-site mutations and, more commonly, enhanced metabolic detoxification through the action of P450s, GSTs, and CCEs. The expression of these detoxification genes is regulated by sophisticated signaling pathways such as the CncC-Keap1 and MAPK pathways. A thorough understanding of these mechanisms, coupled with standardized bioassay and biochemical protocols, is essential for monitoring resistance in mite populations and for the rational design of new, more durable acaricides. Future research should continue to elucidate the specific genes and regulatory networks involved in resistance to various chemical classes of acaricides to inform and improve integrated pest management strategies.

References

A Comparative Study of the Mode of Action of Aramite™ and Other Essential Oil Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing search for sustainable and eco-friendly pest management solutions, biopesticides derived from natural sources have garnered significant attention. Among these, essential oil-based pesticides are prominent due to their biodegradability, target specificity, and complex chemical compositions that can deter the development of resistance.[1][2] This technical guide provides a comparative analysis of the mode of action of Aramite™, a commercial insecticide-acaricide formulated with essential oils, and the broader mechanisms employed by other essential oil-based pesticides. This document is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of these compounds and their potential in integrated pest management (IPM) strategies.[3]

It is important to distinguish the contemporary essential oil-based product, this compound™, from an obsolete synthetic miticide that shared the same name (also known as propargite). The latter, a sulfite ester, acted by inhibiting mitochondrial ATP synthase, whereas the modern this compound™ leverages the neurotoxic properties of plant-derived essential oils.[4][5][6]

Section 1: this compound™ - An Essential Oil-Based Acaricide/Insecticide

This compound™ is a broad-spectrum, contact-activity organic insecticide and acaricide.[7][8][9] Its formulation is based on food-grade botanical oils, primarily Cinnamon Oil and Clove Oil.[7][10][11]

  • Active Ingredients:

    • Cinnamon Oil: 40%[10][11]

    • Clove Oil: 10%[10][11]

Primary Mode of Action: Octopamine Receptor Antagonism

The specified mode of action for this compound™ is the blockage of octopamine receptor binding sites in the nervous system of target pests.[10] Octopamine is a critical biogenic amine in invertebrates that functions as a neurotransmitter, neurohormone, and neuromodulator, regulating processes such as behavior, movement, and metabolism.[12][13] By blocking these receptors, this compound™ disrupts normal nerve function, leading to rapid knockdown and mortality of pests like mites, aphids, and whiteflies.[7][10] The octopaminergic system is a biorational target for insecticides because its role in vertebrates is limited, which accounts for the high mammalian selectivity and safety of pesticides that target these receptors.[12]

Section 2: Modes of Action of Essential Oil Pesticides - A Multi-Target Approach

Essential oils are complex mixtures of volatile compounds, primarily monoterpenes, sesquiterpenes, and phenylpropanoids.[3] This complexity results in a multi-target mode of action, making it difficult for pests to develop resistance.[1] The neurotoxic effects are the most studied, targeting several key sites in the insect nervous system.[1][14][15]

The Octopaminergic System

Consistent with this compound™'s mechanism, a primary target for many essential oil components is the octopaminergic system.[16]

  • Mechanism: Components like eugenol (a major constituent of clove oil), α-terpineol, and others can act as agonists or antagonists of octopamine receptors.[16][17] This interaction disrupts the normal signaling cascade mediated by the second messenger, cyclic AMP (cAMP).[13][17][18]

  • Effect: The binding of these compounds to octopamine receptors can trigger a significant increase or decrease in intracellular cAMP levels, leading to a state of hyperexcitation, followed by paralysis and death.[16][17]

Octopamine_Pathway Diagram 1: Disruption of the Octopaminergic Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Octopamine Octopamine Receptor Octopamine Receptor Octopamine->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (Nerve Impulse) cAMP->Response Triggers EO Essential Oil Component (e.g., Eugenol) EO->Receptor Blocks / Competitively Binds AChE_Pathway Diagram 2: Acetylcholinesterase (AChE) Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE AChE ACh->AChE Degraded by Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds & Stimulates Products Choline + Acetate AChE->Products Presynaptic Presynaptic Neuron Presynaptic->ACh Releases EO Essential Oil Component EO->AChE Inhibits GABA_Pathway Diagram 3: GABA Receptor Antagonism cluster_synapse Inhibitory Synapse GABA GABA GABAr GABA Receptor (Cl- Channel) GABA->GABAr Binds to Cl_in Cl- Influx (Inhibition) GABAr->Cl_in Opens for Presynaptic Presynaptic Neuron Presynaptic->GABA Releases EO Essential Oil Component EO->GABAr Blocks Workflow Diagram 4: General Workflow for Biopesticide Screening A Plant Material Selection & Collection B Essential Oil Extraction (e.g., Steam Distillation) A->B C Chemical Characterization (GC-MS Analysis) B->C D In Vivo Bioassays (Toxicity, Repellency, Antifeedant) B->D E Mode of Action Studies (In Vitro Assays) C->E I Data Analysis (LC50, IC50, etc.) D->I F AChE Inhibition Assay E->F G Octopamine Receptor Binding/Activity Assay E->G H GABA Receptor Modulation Assay E->H F->I G->I H->I J Lead Compound Identification & Formulation I->J

References

Validation of Aramite™'s effectiveness in different geographical regions

Author: BenchChem Technical Support Team. Date: November 2025

Subject: In-depth Technical Guide on the Efficacy of Aramite™

Following a comprehensive review of scientific and commercial literature, it is necessary to clarify that "this compound™" is not a therapeutic drug candidate for human use. The information available indicates that this compound is, in fact, an obsolete miticide and pesticide[1][2][3][4]. Its use was discontinued due to its potential carcinogenic effects[4][5].

Therefore, a technical guide or whitepaper detailing its effectiveness in different geographical regions for drug development purposes cannot be generated. There are no clinical trials or signaling pathway data relevant to human therapeutic applications for this substance.

Key Findings on this compound:

  • Identity: this compound is identified as an insecticide and acaricide, with some formulations being used in organic production for the control of pests such as mites and aphids[6][7][8][9][10].

  • Health Concerns: It is recognized as a potential carcinogen, which led to the voluntary discontinuation of its manufacture and use[4][5].

  • Commercial Availability: While the chemical compound is available for research purposes, it is not intended for diagnostic or therapeutic use in humans[2][11].

Addressing Potential Confusion: The ARAMIS Clinical Trials

It is possible that the query may have been confused with clinical trials bearing the acronym "ARAMIS." It is important to note that these trials are unrelated to the chemical "this compound."

  • One ARAMIS trial is a randomized multicenter study for isolated skin vasculitis, comparing the efficacy of three existing drugs: azathioprine, colchicine, and dapsone[12][13].

  • Another prominent ARAMIS trial investigated the efficacy and safety of darolutamide in men with high-risk non-metastatic castration-resistant prostate cancer[14].

References

An In-depth Technical Guide to the Environmental Impact of Aramite™ and Conventional Miticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the environmental impact of the obsolete organosulfite miticide, Aramite™, with a selection of conventional miticides from different chemical classes. This analysis is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting key environmental and toxicological data in a clear, comparative format.

Executive Summary

This compound™, a miticide and antimicrobial agent, is now considered obsolete and is no longer approved for use in many regions.[1] Its environmental profile is characterized by potential persistence in soil, high toxicity to aquatic invertebrates, and classification as a potential carcinogen.[1] This guide compares the environmental fate and ecotoxicological data of this compound™ with three conventional miticides:

  • Dicofol: An organochlorine miticide, structurally related to DDT. Like this compound™, its use has been largely phased out due to environmental concerns.

  • Bifenthrin: A synthetic pyrethroid insecticide and miticide widely used in various applications.

  • Fenpyroximate: A pyrazole insecticide/miticide used to control mites in various crops.[2]

The data presented herein highlights the significant environmental burden associated with older organochlorine and organosulfite pesticides like this compound™ and dicofol, particularly in terms of persistence and bioaccumulation, when compared to more modern, albeit still hazardous, conventional miticides.

Comparative Ecotoxicity Data

The following tables summarize key quantitative data on the toxicity, persistence, and bioaccumulation potential of this compound™ and the selected conventional miticides.

Mammalian Toxicity
MiticideChemical ClassAcute Oral LD50 (Rat)Acute Dermal LD50 (Rat)
This compound™ Organosulfite3,900 mg/kg[3]> 2,000 mg/kg (Rabbit)
Dicofol Organochlorine578 - 960 mg/kg[4][5]1,000 - 5,000 mg/kg[5]
Bifenthrin Pyrethroid53 - 168 mg/kg[6]> 2,000 mg/kg[6]
Fenpyroximate Pyrazole245 - 480 mg/kg[7]> 2,000 mg/kg[8]
Avian Toxicity
Miticide8-day Dietary LC50 (Bobwhite Quail)8-day Dietary LC50 (Mallard Duck)
This compound™ Data not availableData not available
Dicofol 3,010 ppm[5]-
Bifenthrin 4,450 ppm[9]1,280 ppm[9]
Fenpyroximate Data not availableData not available
Aquatic Toxicity
Miticide96-hour LC50 (Rainbow Trout)48-hour EC50 (Daphnia magna)
This compound™ Moderately ToxicHighly Toxic[1]
Dicofol 0.12 mg/L[10]Data not available
Bifenthrin 0.00015 mg/L[9]0.0016 mg/L[9]
Fenpyroximate Data not availableData not available
Environmental Persistence and Bioaccumulation
MiticideSoil Half-life (t½)Water Half-life (t½)Bio-concentration Factor (BCF)
This compound™ Potentially persistent[1]Data not available2,265 L/kg[1]
Dicofol Moderately persistent[11]85 days (acidic)[12]8,050 - 13,000[13]
Bifenthrin Data not availableData not availableData not available
Fenpyroximate Can be persistent[2]Not normally persistent[2]1,601 L/kg[2]

Environmental Fate and Signaling Pathways

The environmental fate of a pesticide is a complex process influenced by its chemical properties and environmental conditions. The following diagrams illustrate the general environmental fate of miticides and a simplified workflow for assessing their environmental risk.

Environmental_Fate_of_Miticides Application Miticide Application (e.g., Foliar Spray) Environment Enters Environment Application->Environment Soil Soil Environment->Soil Water Surface Water Environment->Water Air Atmosphere Environment->Air Biota Biota Environment->Biota Degradation Degradation (Biotic/Abiotic) Soil->Degradation Transport Transport Soil->Transport Leaching, Runoff Water->Degradation Water->Transport Currents Bioaccumulation Bioaccumulation Water->Bioaccumulation Air->Degradation Air->Transport Drift Biota->Bioaccumulation Transport->Soil Transport->Water

Figure 1: Generalized environmental fate of miticides following application.

Experimental Protocols

Acute Oral Toxicity (LD50)

This is typically determined using a protocol similar to OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method) .

  • Principle: A stepwise procedure with the use of a minimum number of animals. The method involves administering the test substance to a group of fasted animals in a single dose by gavage.

  • Procedure:

    • Animals (commonly rats) are randomly assigned to dose groups.

    • The substance is administered orally via gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a specified period (e.g., 14 days).

    • The LD50 value is calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Aquatic Toxicity (LC50/EC50)

For fish and aquatic invertebrates, protocols like OECD Test Guideline 203 (Fish, Acute Toxicity Test) and OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test) are standard.

  • Principle: To determine the concentration of a substance that is lethal to 50% of the test fish (LC50) or causes immobilization in 50% of Daphnia (EC50) over a defined period.

  • Procedure:

    • Test organisms are exposed to a range of concentrations of the test substance in a static or semi-static system.

    • Observations of mortality (fish) or immobilization (Daphnia) are made at fixed intervals (e.g., 24, 48, 72, and 96 hours for fish).

    • The LC50 or EC50 is calculated at each observation time.

Bio-concentration Factor (BCF)

The potential for a chemical to accumulate in aquatic organisms is assessed using protocols like OECD Test Guideline 305 (Bio-concentration: Flow-Through Fish Test) .

  • Principle: To measure the uptake and depuration of a chemical by fish from the surrounding water.

  • Procedure:

    • Uptake Phase: Fish are exposed to a constant concentration of the test substance in water for a period of time.

    • Depuration Phase: The fish are then transferred to a clean water environment and the elimination of the substance is monitored.

    • The BCF is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady state.

Ecotox_Workflow cluster_0 Tier 1: Acute Toxicity Testing cluster_1 Tier 2: Chronic & Sub-lethal Effects cluster_2 Tier 3: Environmental Fate Mammalian_LD50 Mammalian LD50 (Oral, Dermal) Chronic_Tox Chronic Feeding Studies Mammalian_LD50->Chronic_Tox Avian_LC50 Avian LC50 (Dietary) Aquatic_LC50 Aquatic LC50/EC50 (Fish, Daphnia) Repro_Tox Reproductive Toxicity Aquatic_LC50->Repro_Tox Persistence Persistence (Soil, Water) Repro_Tox->Persistence Dev_Tox Developmental Toxicity Mobility Mobility (Leaching, Runoff) Chronic_Tox->Mobility Bioaccumulation Bioaccumulation (BCF) Persistence->Bioaccumulation Risk_Assessment Environmental Risk Assessment Mobility->Risk_Assessment Bioaccumulation->Risk_Assessment Test_Substance Test Substance (Miticide) Test_Substance->Mammalian_LD50 Test_Substance->Avian_LC50 Test_Substance->Aquatic_LC50

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Aramite

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pioneering research and development, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Aramite, a miticide and antimicrobial agent. Adherence to these procedural guidelines is critical to ensure a safe laboratory environment and the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified as a probable human carcinogen and can cause skin and eye irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory. While no specific occupational exposure limits have been established, all contact should be minimized.[1][3][4]

PPE Requirements for Handling this compound
PPE CategorySpecificationsRationale
Hand Protection Wear appropriate chemical-resistant gloves. Butyl or PVC gloves are recommended materials.[3] Always inspect gloves for integrity before use.To prevent skin contact, which can cause irritation.[1]
Eye and Face Protection Chemical safety goggles or a full-face shield are required where splashing is possible.[3]To protect against serious eye irritation.[1]
Respiratory Protection For non-routine or emergency situations, or where ventilation is inadequate, a NIOSH-approved chemical respirator with an organic vapor cartridge and a full facepiece should be used.[1][3]To prevent inhalation, as very high exposure may cause dizziness and lightheadedness.[1]
Protective Clothing A lab coat, apron, or coveralls should be worn to prevent skin contact.[3] Contaminated clothing should be removed promptly and laundered by trained personnel before reuse.[1]To protect the skin from potential contamination.

Operational and Disposal Plans

Proper handling, storage, and disposal of this compound are crucial to prevent contamination and ensure a safe working environment.

Handling and Storage
  • Ventilation: Work in a well-ventilated area. A system of local and/or general exhaust is recommended to keep employee exposures as low as possible.[3]

  • Storage: Store in original, tightly sealed containers in a cool, well-ventilated, and secured area, away from heat, open flames, sparks, and incompatible materials such as strong oxidizers and bases.[3][4]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1] Eye-wash stations and safety showers should be readily available.[3]

Spill Response Protocol

In the event of a spill, immediate and decisive action is necessary. The following workflow provides a step-by-step guide for handling an this compound spill.

This compound Spill Response Workflow
Disposal Plan

This compound waste is considered hazardous and must be disposed of in accordance with all applicable federal, state, and local regulations.[4]

  • Containerization: Collect waste in suitable, covered, and labeled containers. Never return spilled material to the original container for reuse.

  • Disposal Method: Do not flush to sewer or waterways.[4] The primary recommended disposal method for many pesticides is incineration in a licensed hazardous waste facility. For specific guidance, contact your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. State-specific programs, often called "Clean Sweep" programs, may also be available for pesticide disposal.[5]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.